5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine
Description
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Properties
IUPAC Name |
5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrClF3N2/c6-2-3(5(8,9)10)11-1-12-4(2)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRNHGWPQJPTCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468218 | |
| Record name | 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425392-76-3 | |
| Record name | 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine
CAS Number: 425392-76-3
This technical guide provides a comprehensive overview of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine, a key building block in the development of novel pharmaceuticals and agrochemicals. Designed for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis, key reactions, and its application as a scaffold for kinase inhibitors.
Physicochemical and Safety Data
This compound is a halogenated pyrimidine derivative with the molecular formula C₅HBrClF₃N₂. Its structural features, including the reactive bromo and chloro substituents and the electron-withdrawing trifluoromethyl group, make it a versatile intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 425392-76-3 |
| Molecular Formula | C₅HBrClF₃N₂ |
| Molecular Weight | 261.43 g/mol |
| Appearance | White to off-white crystalline solid or clear, colorless liquid |
| Melting Point | -2 to 0 °C |
| Boiling Point | 44-45 °C at 5 Torr |
| Density | 1.920 g/cm³ |
| Refractive Index | 1.493 |
| Solubility | Soluble in common organic solvents such as dichloromethane and acetone. |
Safety and Handling:
This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood. The compound is sensitive to photodegradation and should be stored in amber containers, tightly sealed, at 2-8°C under an inert atmosphere (nitrogen or argon), and protected from light and moisture. Upon heating, it may release toxic fumes.
Synthesis and Reactivity
The reactivity of this compound is dominated by the two halogen substituents. The bromine atom at the 5-position and the chlorine atom at the 4-position are both susceptible to nucleophilic substitution and serve as handles for palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in such cross-coupling reactions, allowing for selective functionalization.
Caption: General synthetic workflow for pyrimidine derivatives.
Experimental Protocols
The following are generalized experimental protocols for key reactions involving this compound, adapted from procedures for structurally similar compounds. Researchers should optimize these conditions for their specific substrates and setups.
Suzuki-Miyaura Cross-Coupling
This reaction is a versatile method for forming carbon-carbon bonds, typically at the more reactive C-Br position.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equivalent), the arylboronic acid, the base, and the palladium catalyst.
-
Add the degassed organic solvent and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture with stirring to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring facilitates nucleophilic substitution, often with amines, at the chloro or bromo positions.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine, 1.0-1.2 equivalents)
-
Base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equivalents)
-
Solvent (e.g., ethanol, isopropanol, or DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent.
-
Add the amine nucleophile and the base.
-
Heat the reaction mixture with stirring (temperature will vary depending on the nucleophile's reactivity).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography.
Application in Drug Development: Kinase Inhibitors
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in the core of various kinase inhibitors used in oncology. The structural resemblance of the pyrimidine ring to the purine core of ATP allows for competitive binding to the ATP-binding site of kinases.
This compound is an excellent starting material for the synthesis of a diverse range of kinase inhibitors. The bromo and chloro groups provide reactive sites for the introduction of various substituents through reactions like the Suzuki-Miyaura coupling and nucleophilic aromatic substitution, allowing for the fine-tuning of potency and selectivity against specific kinase targets.
Many kinase signaling pathways are implicated in cancer cell proliferation and survival. For instance, the Aurora kinases are crucial for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.
Caption: Inhibition of the Aurora kinase signaling pathway.
The synthesis of such inhibitors often involves a sequential substitution approach. For example, a dihalopyrimidine core can first react with one amine, followed by a second reaction with another amine or a Suzuki coupling to introduce further diversity, leading to potent and selective drug candidates.
In-Depth Technical Guide: 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a trifluoromethyl group and two distinct halogen atoms, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols and a discussion of relevant signaling pathways are included to support researchers in their drug development endeavors.
Physicochemical Properties
This compound is a white to off-white crystalline solid. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅BrClF₃N₂ | [1] |
| Molecular Weight | 261.43 g/mol | [1] |
| CAS Number | 425392-76-3 | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in common organic solvents |
Synthesis and Reactivity
The reactivity of this compound is dominated by the presence of the two halogen atoms on the pyrimidine ring. The chlorine and bromine atoms are susceptible to nucleophilic aromatic substitution and are excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of substituents at these positions, making it a valuable intermediate in the synthesis of complex molecules.
Applications in Drug Discovery
The primary application of this compound in drug discovery is as a scaffold for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer. The pyrimidine core of the title compound can mimic the purine ring of ATP, the natural substrate for kinases, allowing for competitive inhibition.
Targeting Aurora Kinases, FLT3, and CHK1
Research has shown that pyrimidine derivatives synthesized from precursors like this compound can effectively inhibit several important kinases, including:
-
Aurora Kinases: These are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[2]
-
FMS-like Tyrosine Kinase 3 (FLT3): This receptor tyrosine kinase is frequently mutated in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation.[3][4][5]
-
Checkpoint Kinase 1 (CHK1): This kinase is a central component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy and radiation.[6][7][8][9]
Experimental Protocols
While a specific protocol for the synthesis of a drug candidate directly from this compound is proprietary, a general protocol for a Suzuki-Miyaura coupling reaction, a common transformation for this class of compounds, is provided below. This protocol is based on procedures for structurally similar brominated pyrimidines.[10][11][12][13]
Experimental Protocol: General Suzuki-Miyaura Coupling of a Brominated Pyrimidine
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Signaling Pathways
The kinase inhibitors developed from this compound exert their therapeutic effects by modulating specific intracellular signaling pathways. Below are representations of the Aurora Kinase, FLT3, and CHK1 signaling pathways, which are common targets.
Aurora Kinase Signaling Pathway
Aurora kinases are essential for proper cell division. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.
Caption: Simplified Aurora Kinase signaling pathway and its inhibition.
FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)
Mutated FLT3 leads to constitutive activation of downstream pathways that promote the survival and proliferation of leukemia cells.
Caption: The FLT3 signaling pathway in AML and the point of therapeutic intervention.
CHK1 in the DNA Damage Response Pathway
CHK1 is a key transducer kinase in the DNA damage response. Its inhibition can abrogate cell cycle arrest, leading to the death of cancer cells with damaged DNA.
Caption: The role of CHK1 in the DNA damage response and its inhibition.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its utility in the construction of potent kinase inhibitors targeting key cancer-related pathways highlights its importance in modern drug discovery. The information and protocols provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.
Spectroscopic Data
While a comprehensive set of experimental spectra for this compound is not publicly available, researchers can expect characteristic signals in various spectroscopic analyses. For instance, in ¹³C NMR, the carbon attached to the trifluoromethyl group will show a characteristic quartet. Mass spectrometry will reveal a distinctive isotopic pattern due to the presence of both bromine and chlorine atoms. Researchers are advised to acquire and interpret full spectroscopic data for this compound to confirm its identity and purity before use in synthesis. Commercial suppliers may provide certificates of analysis with such data upon request.[14]
References
- 1. scbt.com [scbt.com]
- 2. apexbt.com [apexbt.com]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. 5-BROMO-2-CHLORO-4-(TRIFLUOROMETHYL)PYRIMIDINE(785777-92-6) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a feasible synthetic pathway for 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine, a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug development. The document outlines a two-step synthesis commencing from 4-hydroxy-6-(trifluoromethyl)pyrimidine, detailing plausible experimental protocols, and presenting relevant data in a structured format.
I. Synthesis Pathway Overview
The synthesis of this compound can be strategically approached in two primary stages:
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Chlorination: Conversion of the hydroxyl group of 4-hydroxy-6-(trifluoromethyl)pyrimidine to a chloro group to yield the key intermediate, 4-chloro-6-(trifluoromethyl)pyrimidine.
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Bromination: Subsequent electrophilic bromination at the 5-position of the pyrimidine ring to afford the final product.
This pathway leverages commercially available starting materials and employs common laboratory reagents and techniques.
II. Experimental Protocols
Step 1: Synthesis of 4-chloro-6-(trifluoromethyl)pyrimidine
This procedure outlines the conversion of a hydroxypyrimidine to a chloropyrimidine using a chlorinating agent, a common transformation in heterocyclic chemistry.
Methodology:
-
To a solution of 4-hydroxy-6-(trifluoromethyl)pyrimidine (1.0 eq.) in a suitable aprotic solvent such as toluene, add phosphorus oxychloride (POCl₃, ~2.0-3.0 eq.) and a catalytic amount of a tertiary amine base like quinoline or N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
Extract the aqueous mixture with an organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 4-chloro-6-(trifluoromethyl)pyrimidine.
Step 2: Synthesis of this compound
This step involves the selective electrophilic bromination of the pyrimidine ring. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, known for its selectivity and ease of handling compared to liquid bromine.[1][2][3][4]
Methodology:
-
Dissolve the intermediate, 4-chloro-6-(trifluoromethyl)pyrimidine (1.0 eq.), in a suitable solvent. Chlorinated solvents like dichloromethane (DCM) or chloroform (CHCl₃), or polar aprotic solvents like acetonitrile are appropriate choices.
-
Add N-Bromosuccinimide (NBS, 1.0-1.2 eq.) to the solution. The reaction can be performed at room temperature, although gentle heating may be required to initiate or accelerate the reaction.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final product, this compound.
III. Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis pathway. Please note that yields are hypothetical and based on typical outcomes for such reactions.
| Step | Reactant | Product | Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | 4-hydroxy-6-(trifluoromethyl)pyrimidine | 4-chloro-6-(trifluoromethyl)pyrimidine | POCl₃, Quinoline | Toluene | 65-85 | >95 |
| 2 | 4-chloro-6-(trifluoromethyl)pyrimidine | This compound | N-Bromosuccinimide (NBS) | Dichloromethane | 70-90 | >98 |
IV. Visualization of the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis and the experimental workflow.
Caption: Overall synthesis pathway for this compound.
Caption: Detailed experimental workflow for the two-step synthesis.
References
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a trifluoromethyl group and two different halogen atoms, imparts distinct physicochemical and pharmacological properties. This document provides a comprehensive overview of its chemical and physical characteristics, synthetic methodologies, spectroscopic profile, and known biological activities, serving as a technical resource for researchers in the field.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The available data, including some conflicting reports for its melting point, are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅BrClF₃N₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 261.43 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | -2 to 0 °C OR 82-86 °C | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | 44-45 °C at 5 Torr; 231.649 °C at 760 mmHg (predicted) | --INVALID-LINK--, --INVALID-LINK-- |
| Density | 1.920 g/cm³ | --INVALID-LINK-- |
| Solubility | Moderately soluble in common organic solvents like dichloromethane and acetone. | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid or clear, colorless liquid. | --INVALID-LINK--, --INVALID-LINK-- |
Note on Discrepancies: The significant variation in the reported melting point suggests that the physical state of the compound (solid vs. liquid at room temperature) may depend on its purity. Researchers should exercise caution and ideally determine the melting point of their specific sample.
Synthesis and Reactivity
General Synthetic Approach
A common strategy for the synthesis of polysubstituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, followed by functional group manipulations such as halogenation. For the target compound, a potential precursor would be a pyrimidine ring with a trifluoromethyl group at position 6, which can then be halogenated at positions 4 and 5.
Reactivity
The reactivity of this compound is dictated by the electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing trifluoromethyl group, and the presence of two different halogen atoms.
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the bromine atom at the 5-position. This allows for selective functionalization of the pyrimidine core.
-
Cross-Coupling Reactions: The bromine atom at the 5-position is a suitable handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents.
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. The following sections provide expected spectral characteristics based on the analysis of similar compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A single proton is present on the pyrimidine ring. Due to the electron-withdrawing nature of the surrounding substituents, this proton is expected to appear as a singlet in the downfield region of the spectrum, likely between δ 8.5 and 9.5 ppm.
-
¹³C NMR: The spectrum will show five distinct carbon signals. The carbon atoms of the pyrimidine ring will be in the aromatic region (δ 110-170 ppm), with their chemical shifts influenced by the attached halogens and the trifluoromethyl group. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A single resonance is expected for the trifluoromethyl group, which will appear as a singlet.
Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This will result in a complex cluster of peaks for the molecular ion. Fragmentation may involve the loss of halogen atoms (Br or Cl) and potentially the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions corresponding to the pyrimidine ring and the C-F bonds of the trifluoromethyl group.
-
C=N and C=C stretching (pyrimidine ring): 1600-1450 cm⁻¹
-
C-F stretching (trifluoromethyl group): Strong absorptions in the 1350-1100 cm⁻¹ region.
-
C-Cl stretching: 850-550 cm⁻¹
-
C-Br stretching: 690-515 cm⁻¹
Biological Activity and Applications in Drug Development
Trifluoromethyl-substituted pyrimidines are a well-established class of compounds in drug discovery, known for their diverse biological activities. While specific quantitative data for this compound is limited, its structural features suggest potential applications as a kinase inhibitor and in the development of anticancer, antiviral, and antifungal agents.
Kinase Inhibition
The pyrimidine scaffold is a common feature in many approved kinase inhibitors. The trifluoromethyl group can enhance binding affinity and metabolic stability. It is plausible that this compound or its derivatives could target various kinases involved in cell signaling pathways, such as those implicated in cancer.
Spectroscopic Data Analysis of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine. Due to the absence of publicly available experimental spectroscopic data for this compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, agrochemistry, and materials science, providing foundational data for the identification and characterization of this halogenated pyrimidine derivative. This document outlines standard experimental protocols for acquiring such data and includes visualizations of analytical workflows.
Introduction
This compound is a halogenated pyrimidine derivative of significant interest in various chemical and pharmaceutical research areas. The presence of multiple reactive sites, including bromo, chloro, and trifluoromethyl groups, makes it a versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and the development of novel materials. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound. This guide provides predicted spectroscopic data to aid in these efforts.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data was generated using computational prediction tools and should be considered as a guide for the interpretation of experimental results.
Predicted Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Data
| Parameter | Predicted Value |
| Chemical Shift (δ) | 8.9 ppm |
| Multiplicity | Singlet (s) |
| Integration | 1H |
| Nucleus | H-2 |
Table 2: Predicted ¹³C NMR Data
| Parameter | Predicted Value (ppm) | Assignment |
| Chemical Shift (δ) | ~160 | C4 |
| ~158 (q, J ≈ 35 Hz) | C6 | |
| ~120 (q, J ≈ 275 Hz) | CF₃ | |
| ~118 | C5 | |
| ~155 | C2 |
Table 3: Predicted ¹⁹F NMR Data
| Parameter | Predicted Value (ppm) |
| Chemical Shift (δ) | ~ -68 |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Formula | C₅BrClF₃N₂ |
| Molecular Weight | 275.42 g/mol |
| Predicted [M]+ | 273.9, 275.9, 277.9 (isotopic pattern) |
| Predicted Major Fragments | [M-Cl]⁺, [M-Br]⁺, [M-CF₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex if necessary.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C{¹H} proton-decoupled NMR spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling may be applied.
-
Typical parameters: wide spectral width to encompass the expected chemical shift, and a sufficient number of scans.
-
Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) with an electron ionization (EI) source or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.
Sample Preparation (for GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
GC-MS Analysis (EI mode):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The sample is vaporized and separated on a suitable capillary column (e.g., DB-5ms).
-
The separated components enter the mass spectrometer.
-
The molecules are ionized by electron impact (typically at 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine and chlorine should be carefully examined.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and spectroscopic characterization of a chemical compound.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a kinase signaling pathway by the title compound.
Technical Guide: Physicochemical Properties of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine with a Focus on Solubility in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the pyrimidine core, bromine and chlorine substituents, and a trifluoromethyl group, make it a versatile building block for the synthesis of novel therapeutic agents. The trifluoromethyl group, in particular, can enhance metabolic stability and membrane permeability of drug candidates. Understanding the solubility of this compound in various organic solvents is crucial for its application in synthesis, purification, formulation, and biological screening.
Solubility Profile
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. This highlights a gap in the publicly available physicochemical data for this compound.
Qualitative Solubility and Projections
While quantitative data is unavailable, the solubility of the target compound can be inferred from its structural analogues and general principles of solubility.
A related compound, 5-bromo-4-chloropyrimidine, is reported to have good solubility in common organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane (DCM)[1]. Given the structural similarities, it is anticipated that this compound will also exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic and nonpolar organic solvents. The presence of the lipophilic trifluoromethyl group may enhance solubility in less polar organic solvents compared to its non-fluorinated counterpart.
Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Anticipated Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | Expected to readily dissolve due to favorable dipole-dipole interactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good solubility is expected due to the halogenated nature of both the solute and solvent. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | The pyrimidine nitrogens can act as hydrogen bond acceptors, facilitating dissolution. |
| Ethers | Diethyl ether, 1,4-Dioxane | Moderate | Expected to be a suitable solvent for reactions and extractions. |
| Hydrocarbons | Hexane, Heptane | Low | The polar nature of the pyrimidine ring will likely limit solubility in nonpolar aliphatic solvents. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The trifluoromethyl group may provide some favorable interactions, but overall solubility is expected to be limited. |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the thermodynamic solubility of this compound in an organic solvent using the shake-flask method, which is considered the gold standard.
Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period (e.g., 2 hours) to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC method (or other quantitative technique) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
References
A Technical Guide to 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides comprehensive information on the acquisition, synthesis, and biological context of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine, a key heterocyclic compound. This pyrimidine derivative, with its unique combination of halogen and trifluoromethyl substituents, serves as a valuable building block in medicinal chemistry and drug discovery programs.
Acquiring this compound
Sourcing high-quality starting materials is a critical first step in any research endeavor. This compound is available from several chemical suppliers. The following table summarizes key information from various vendors to facilitate procurement.
| Supplier | CAS Number | Molecular Formula | Purity | Notes |
| Sigma-Aldrich | 425392-76-3 | C₅BrClF₃N₂ | - | Available through AstaTech, Inc.[1] |
| Langwaychem | 425392-76-3 | C₅BrClF₃N₂ | 97% | Available on request[2] |
| AstaTech, Inc. | 425392-76-3 | C₅BrClF₃N₂ | - | Catalog number ATEH11AB2793 |
| BLDpharm | 1934616-93-9 | C₆H₃BrClF₃N₂ | - | This is a related methylated derivative. |
| Santa Cruz Biotechnology | 785777-92-6 | C₅HBrClF₃N₂ | - | This is the 2-chloro isomer.[3] |
Experimental Protocols: Synthesis of Related Pyrimidine Derivatives
A representative protocol for the synthesis of a related compound, 5-bromo-2-(trifluoromethyl)pyrimidine, involves the direct bromination of 2-trifluoromethylpyrimidine.[4]
Synthesis of 5-bromo-2-(trifluoromethyl)pyrimidine:
-
Dissolution: Dissolve 24 g of 2-trifluoromethylpyrimidine in 200 ml of acetic acid in a suitable reaction vessel.
-
Bromination: Slowly add 50 g of bromine dropwise to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain the reaction overnight.
-
Work-up: After cooling to room temperature, extract the product by adding an appropriate amount of water and ethyl acetate.
-
Separation: Separate the organic and aqueous phases, collecting the organic phase.
-
Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate and concentrate it under reduced pressure to yield the final product.
The following diagram illustrates a generalized workflow for the synthesis of halogenated pyrimidines.
A generalized workflow for the synthesis of halogenated pyrimidines.
Biological Context and Signaling Pathways
Pyrimidine derivatives are a class of heterocyclic compounds that exhibit a wide spectrum of biological activities, making them crucial scaffolds in drug discovery.[1] Various substituted pyrimidines have demonstrated antitubercular, antibacterial, antifungal, antiviral, anti-inflammatory, antimalarial, and anticancer properties.
Trifluoromethyl pyrimidine derivatives, in particular, have been investigated for their potential as antifungal, insecticidal, and anticancer agents.[5] Some of these compounds have shown significant in vitro antifungal activity against various pathogenic fungi.[5] Furthermore, pyrimidine-based molecules are known to act as kinase inhibitors, which are critical targets in cancer therapy.
A significant aspect of the biological activity of pyrimidine derivatives relates to their role in metabolic pathways. The inhibition of the de novo pyrimidine biosynthesis pathway has been identified as a mechanism that can suppress viral growth by activating the innate immune system.[3][6]
Inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway, lead to a depletion of the pyrimidine pool.[2] This metabolic stress triggers a cellular response that results in the upregulation of interferon-stimulated genes (ISGs), which are crucial components of the antiviral response.[2][7] This activation of the innate immune response is often dependent on the transcription factor IRF1.[7]
The following diagram illustrates the signaling pathway initiated by the inhibition of pyrimidine biosynthesis.
Signaling pathway from pyrimidine biosynthesis inhibition to innate immunity.
References
- 1. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity | PLOS Pathogens [journals.plos.org]
- 2. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity | Scilit [scilit.com]
- 6. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting pyrimidine biosynthesis impairs Ebola virus replication through depletion of nucleoside pools and activation of innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine for Researchers and Drug Development Professionals
An essential building block in modern medicinal chemistry, 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is a highly functionalized pyrimidine derivative that serves as a versatile starting material for the synthesis of a diverse range of biologically active molecules. Its unique substitution pattern, featuring two distinct halogen atoms and a trifluoromethyl group, allows for selective and sequential chemical modifications, making it a valuable tool for the construction of complex molecular architectures, particularly in the development of kinase inhibitors for oncology and other therapeutic areas.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, a list of potential suppliers, detailed safety and handling information, and established experimental protocols for its use in key chemical transformations. Furthermore, it explores its application in the synthesis of kinase inhibitors and visualizes the relevant signaling pathways.
Physicochemical Properties and Supplier Information
This compound, with the CAS number 425392-76-3, is a white to off-white crystalline solid. It is moderately soluble in common organic solvents such as dichloromethane and acetone. Due to its sensitivity to photodegradation, it is recommended to store this compound in amber containers, tightly sealed, at temperatures below 20°C, and protected from light and moisture.
| Property | Value |
| CAS Number | 425392-76-3 |
| Molecular Formula | C₅BrClF₃N₂ |
| Molecular Weight | 261.43 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 82-86 °C |
| Solubility | Moderately soluble in dichloromethane and acetone |
Table 1: Physicochemical Properties of this compound
A number of chemical suppliers offer this compound. While pricing is typically available upon request, the following companies are potential sources for this reagent:
| Supplier | Website |
| Aaron Chemicals | --INVALID-LINK--[1] |
| Langwaychem | --INVALID-LINK--[2] |
| Sigma-Aldrich | --INVALID-LINK-- |
| ChemShuttle | --INVALID-LINK-- |
Table 2: Potential Suppliers of this compound
Safety and Handling
The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area, and the formation of dust and aerosols should be avoided.[3]
Hazard Statements:
-
H302: Harmful if swallowed[3]
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash hands thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Key Chemical Transformations and Experimental Protocols
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The bromine atom at the 5-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom at the 4-position. This chemoselectivity allows for a stepwise functionalization of the pyrimidine core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, this reaction can be performed selectively at the C-Br bond.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a 5-aryl-4-chloro-6-(trifluoromethyl)pyrimidine derivative via a selective Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture with stirring to a temperature of 80-100 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-4-chloro-6-(trifluoromethyl)pyrimidine.
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, this reaction can be performed selectively at the C-Br bond of this compound.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize a 5-amino-4-chloro-6-(trifluoromethyl)pyrimidine derivative via a selective Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.
-
Under a positive pressure of the inert gas, add this compound, the amine, and the base.
-
Add the anhydrous and degassed solvent via syringe.
-
Stir the reaction mixture at a temperature ranging from room temperature to 110 °C, depending on the reactivity of the amine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 5-amino-4-chloro-6-(trifluoromethyl)pyrimidine.
Caption: General workflow for Buchwald-Hartwig amination.
Applications in Drug Discovery: Synthesis of Kinase Inhibitors
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in the core of many kinase inhibitors due to its ability to mimic the purine ring of ATP and form key hydrogen bonding interactions in the kinase active site. This compound is an ideal starting material for the synthesis of libraries of potential kinase inhibitors.
The sequential and selective functionalization of the C5 and C4 positions allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. For instance, an aryl group can be introduced at the C5 position via a Suzuki coupling, followed by the introduction of an amine at the C4 position via a nucleophilic aromatic substitution or a second cross-coupling reaction.
Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. Pyrimidine-based molecules have shown significant promise as inhibitors of kinases within this pathway, such as PI3K and mTOR.
The synthesis of such inhibitors can be envisioned starting from this compound. The pyrimidine core can serve as the central scaffold, with substituents at the C4 and C5 positions designed to interact with specific residues in the ATP-binding pocket of the target kinase.
References
An In-depth Technical Guide to 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine: Safety, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine, a key building block in the synthesis of biologically active compounds. This document outlines the critical safety and handling procedures, details its reactivity, and presents experimental protocols for its use in the development of targeted therapeutics, particularly kinase inhibitors.
Core Compound Properties and Safety Data
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar compounds allows for a comprehensive understanding of its hazard profile. The information presented below is a consolidation of data from the SDS of compounds such as 5-Bromo-2-(trifluoromethyl)pyrimidine, 5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine, and other halogenated pyrimidines.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₅BrClF₃N₂ | N/A |
| Molecular Weight | 275.42 g/mol | N/A |
| Appearance | Off-white to yellow solid or powder | Inferred from similar compounds |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) | Inferred from synthetic protocols |
Hazard Identification and Precautionary Measures
This compound is expected to possess a hazard profile similar to other halogenated pyrimidines. The following table summarizes the anticipated hazards and recommended precautionary statements.
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[1][2] |
General Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately wash with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3] |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][3] |
Handling and Storage
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[2] Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
This compound is a versatile intermediate in organic synthesis, particularly for the construction of substituted pyrimidine scaffolds. The two halogen substituents have differential reactivity, allowing for selective functionalization. The chlorine at the 4-position is more susceptible to nucleophilic aromatic substitution, while the bromine at the 5-position is amenable to palladium-catalyzed cross-coupling reactions.
General Synthesis of this compound
A plausible synthetic route to the title compound involves the bromination of a pre-existing 4-chloro-6-(trifluoromethyl)pyrimidine. The following is a general, illustrative protocol.
Materials:
-
4-chloro-6-(trifluoromethyl)pyrimidine
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-6-(trifluoromethyl)pyrimidine (1.0 eq) in concentrated sulfuric acid.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Nucleophilic Aromatic Substitution at the C4-Position
The chlorine atom at the 4-position can be displaced by various nucleophiles, such as amines, to introduce diversity.
Materials:
-
This compound
-
Desired amine (1.1 eq)
-
Diisopropylethylamine (DIPEA) or another suitable base (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Suzuki-Miyaura Cross-Coupling at the C5-Position
The bromine atom at the 5-position is a handle for introducing aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling.
Materials:
-
5-Bromo-4-substituted-6-(trifluoromethyl)pyrimidine (from 2.2)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water)
Procedure:
-
In a Schlenk flask, combine the 5-bromo-pyrimidine derivative (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Application in Drug Discovery: Kinase Inhibitor Synthesis
The this compound core is a valuable scaffold for the development of kinase inhibitors. The trifluoromethyl group can enhance binding affinity and improve metabolic stability, while the pyrimidine ring mimics the purine core of ATP, enabling competitive binding to the kinase active site.
Targeting the EGFR Signaling Pathway
Derivatives of trifluoromethylpyrimidines have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
References
Analysis of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine: A Compound Awaiting Full Structural Elucidation
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's three-dimensional structure is paramount for predicting its behavior and potential applications. This technical overview addresses the current state of knowledge regarding the crystal structure of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine, a halogenated pyrimidine derivative with potential significance in medicinal chemistry and materials science.
Despite its clear chemical definition and commercial availability, a detailed, publicly accessible crystal structure of this compound has not been reported in peer-reviewed literature or crystallographic databases. The absence of a determined crystal structure, including critical data such as unit cell dimensions, bond lengths, bond angles, and torsion angles, precludes a thorough analysis of its solid-state conformation and intermolecular interactions.
While specific experimental data for the target compound is unavailable, we can infer some of its expected chemical properties and potential synthetic routes based on the extensive literature on related pyrimidine derivatives.
General Chemical Properties of Halogenated Pyrimidines
The pyrimidine ring is an electron-deficient aromatic system. The presence of two nitrogen atoms and three strongly electron-withdrawing substituents (bromo, chloro, and trifluoromethyl groups) on the ring in this compound is expected to significantly influence its reactivity. The carbon atoms of the pyrimidine ring are electrophilic, making them susceptible to nucleophilic attack. The distinct electronic environments of the halogenated positions (4-chloro and 5-bromo) suggest that selective substitution reactions could be achievable, a valuable characteristic for its use as a chemical building block.
Potential Synthetic Methodologies
The synthesis of related halogenated and trifluoromethylated pyrimidines often involves multi-step processes. A plausible synthetic approach for this compound could involve the construction of the substituted pyrimidine ring from acyclic precursors, followed by halogenation and trifluoromethylation steps. Alternatively, functionalization of a pre-existing pyrimidine core is a common strategy. For instance, the synthesis of similar compounds has been achieved through reactions involving the halogenation of pyrimidine precursors. One general method involves the reaction of a pyrimidine derivative with bromine in a suitable solvent to introduce the bromo group.
A generalized workflow for the potential synthesis and characterization that would lead to crystal structure determination is outlined below.
Caption: Generalized workflow for the synthesis, crystallization, and structural analysis of a small molecule.
Significance in Drug Discovery and Development
Pyrimidine derivatives are a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The unique combination of substituents in this compound makes it an attractive scaffold for the development of novel kinase inhibitors and other targeted therapies. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the halogen atoms provide vectors for further chemical modification and optimization of pharmacological properties.
The logical relationship for its potential application in kinase inhibitor development is depicted in the following diagram.
Caption: Potential pathway from a core chemical scaffold to a drug candidate.
Conclusion
While a definitive crystal structure for this compound is not currently available in the public domain, its chemical structure suggests significant potential as a versatile building block in the development of new pharmaceuticals and functional materials. The elucidation of its single-crystal X-ray structure would be a valuable contribution to the field, providing crucial insights into its conformational preferences and intermolecular interactions, thereby accelerating its application in rational drug design and materials science. Further research is warranted to crystallize this compound and fully characterize its solid-state properties.
An In-depth Technical Guide to the Differential Reactivity of C-Br vs. C-Cl Bonds in 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the chemical reactivity of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond in 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine. This molecule is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other therapeutic agents. Understanding the differential reactivity of its two halogen atoms is crucial for designing selective and efficient synthetic routes.
Core Principles of Reactivity
The reactivity of halogenated pyrimidines is governed by a combination of factors, including the nature of the halogen, its position on the pyrimidine ring, and the electronic effects of other substituents. The pyrimidine ring is inherently electron-deficient, which activates the halogen atoms towards nucleophilic attack and oxidative addition in cross-coupling reactions. The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the 6-position further enhances this activation.
In this compound, the two halogen atoms exhibit distinct reactivity profiles, enabling selective functionalization under different reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the general order of reactivity for halogens is I > Br > Cl. This trend is primarily dictated by the carbon-halogen bond dissociation energy. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step. Consequently, the C-Br bond at the 5-position is expected to be significantly more reactive than the C-Cl bond at the 4-position in such reactions. This allows for selective coupling at the C5 position while leaving the C-Cl bond intact for subsequent transformations.
Nucleophilic Aromatic Substitution (SNAr) Reactions
In nucleophilic aromatic substitution (SNAr) reactions, the regioselectivity is primarily influenced by the position of the leaving group on the electron-deficient pyrimidine ring. The positions ortho and para to the ring nitrogen atoms are the most activated towards nucleophilic attack. In the case of this compound, the chlorine atom is at the highly activated 4-position, while the bromine atom is at the less activated 5-position. Therefore, nucleophilic substitution is expected to occur preferentially at the C-Cl bond.
Data Presentation: Predicted Selectivity
The following table summarizes the predicted selectivity for the functionalization of this compound based on the reaction type.
| Reaction Type | More Reactive Bond | Less Reactive Bond | Rationale |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | C-Br at position 5 | C-Cl at position 4 | Lower bond dissociation energy of C-Br facilitates oxidative addition. |
| Nucleophilic Aromatic Substitution (SNAr) | C-Cl at position 4 | C-Br at position 5 | Position 4 is more electronically activated by the ring nitrogens. |
Experimental Protocols (Analogous Examples)
Selective Suzuki-Miyaura Coupling at the C-Br Bond (Analogous Protocol)
This protocol is adapted from procedures for the selective Suzuki coupling of other bromochloropyrimidines.
Objective: To selectively couple an arylboronic acid at the C5-Br position of a bromochloropyrimidine.
Materials:
-
5-Bromo-2-chloro-4-methoxypyrimidine (analogous substrate)
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a dry reaction vessel, add 5-bromo-2-chloro-4-methoxypyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Selective Nucleophilic Aromatic Substitution at the C-Cl Bond (Analogous Protocol)
This protocol is based on the selective amination of dichloropyrimidines.
Objective: To selectively substitute the chlorine atom at the C4 position with an amine.
Materials:
-
5-Bromo-2,4-dichloropyrimidine (analogous substrate)
-
Cyclopentylamine (1.0 equivalent)
-
Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Isopropanol
Procedure:
-
Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq.) in isopropanol in a reaction vessel.
-
Add cyclopentylamine (1.0 eq.) and DIPEA (1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting crude product, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, can be purified by column chromatography or used directly in subsequent steps.
Mandatory Visualizations
Caption: Selective functionalization pathways for this compound.
Caption: A potential synthetic workflow utilizing the differential reactivity of the C-Br and C-Cl bonds.
Methodological & Application
Application Notes and Protocols for the Regioselective Suzuki Coupling of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the regioselective Suzuki-Miyaura cross-coupling reaction of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine with a variety of aryl- and heteroarylboronic acids. This protocol is designed to facilitate the synthesis of novel 5-substituted-4-chloro-6-(trifluoromethyl)pyrimidine derivatives, which are valuable intermediates in drug discovery and materials science. The pyrimidine core is a privileged scaffold in medicinal chemistry, and the trifluoromethyl group can enhance metabolic stability and binding affinity.
Principle of the Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. In the case of this compound, two different halogen atoms are present, offering the potential for selective functionalization. The general order of reactivity for halogens in Suzuki coupling is I > Br > Cl.[1] Therefore, the reaction is expected to proceed selectively at the more reactive C-Br bond at the 5-position, leaving the C-Cl bond at the 4-position available for subsequent transformations. The electron-withdrawing trifluoromethyl group at the 6-position is expected to influence the reactivity of the adjacent halogen atoms.
Recommended Reaction Conditions
Based on analogous reactions reported in the literature for substituted dihalopyrimidines, the following conditions are recommended as a starting point for the Suzuki coupling of this compound.[2][3][4] Optimization may be required for specific boronic acids.
Table 1: Recommended Reagents and Conditions
| Parameter | Recommended | Alternatives |
| Substrate | This compound | - |
| Boronic Acid | 1.2 - 1.5 equivalents | Aryl- or heteroarylboronic acid |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand |
| Base | K₂CO₃ (2-3 equivalents) | Cs₂CO₃, K₃PO₄, Na₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 5:1) | Toluene/H₂O, DME/H₂O, THF/H₂O |
| Temperature | 80 - 100 °C | Room temperature to reflux, depending on reactivity |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS |
| Atmosphere | Inert (Argon or Nitrogen) | - |
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv) to the flask under the inert atmosphere.
-
Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 v/v ratio) to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-4-chloro-6-(trifluoromethyl)pyrimidine.
Expected Yields
The yields of the Suzuki coupling reaction can vary depending on the specific boronic acid used. Electron-rich and sterically unhindered boronic acids generally provide higher yields. The following table provides a summary of expected yields based on similar reactions reported in the literature.[2][3]
Table 2: Expected Yields with Various Boronic Acids
| Boronic Acid | Expected Yield (%) | Notes |
| Phenylboronic acid | 70-85 | Good reactivity. |
| 4-Methoxyphenylboronic acid | 75-90 | Electron-donating group enhances reactivity. |
| 4-Trifluoromethylphenylboronic acid | 60-75 | Electron-withdrawing group may slightly reduce yield. |
| 3-Thienylboronic acid | 65-80 | Heteroarylboronic acids are generally well-tolerated. |
| 2-Naphthylboronic acid | 70-85 | Bulky aromatic systems can react efficiently. |
| 2-Methylphenylboronic acid | 50-70 | Steric hindrance from ortho-substituents may lower the yield. |
Visualizations
To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams are provided.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This transformation is of paramount importance in medicinal chemistry and materials science for the synthesis of arylamines, which are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[3]
The substrate, 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine, presents a valuable scaffold for the synthesis of complex heterocyclic molecules. It features two distinct halogen atoms, offering the potential for selective functionalization. The presence of the electron-withdrawing trifluoromethyl group further influences the reactivity of the pyrimidine core. These application notes provide a detailed protocol and practical guidance for the selective Buchwald-Hartwig amination of this substrate.
Principle of Selective Amination
The successful selective amination of this compound hinges on the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is C-I > C-Br > C-Cl.[4] Consequently, the C-Br bond at the 5-position of the pyrimidine ring is significantly more susceptible to oxidative addition to the Pd(0) catalyst than the C-Cl bond at the 4-position.[5] This inherent reactivity difference allows for the chemoselective formation of a C-N bond at the C5-position, leaving the chloro-substituent at the C4-position available for subsequent transformations. By carefully selecting the palladium precursor, ligand, base, and reaction conditions, a high degree of selectivity can be achieved. Forcing conditions or the use of specialized, highly active catalyst systems might be required to facilitate amination at the less reactive C-Cl bond.[5]
The catalytic cycle for the Buchwald-Hartwig amination generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.[2]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.[6]
-
Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the active Pd(0) catalyst.[6]
The choice of a bulky, electron-rich phosphine ligand is crucial as it facilitates both the oxidative addition and the reductive elimination steps, thereby enhancing the efficiency of the catalytic cycle.[7]
Experimental Workflow
The general experimental workflow for the Buchwald-Hartwig amination of this compound is a multi-step process that requires careful execution under an inert atmosphere to ensure the stability and activity of the catalyst.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Representative Reaction Conditions
The following table summarizes typical conditions for the selective Buchwald-Hartwig amination at the C5-position of dihalogenated pyrimidines. These conditions are based on protocols for structurally similar substrates and should serve as a starting point for optimization for this compound.
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 75-95 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 16-24 | 70-90 |
| 3 | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 12-18 | 80-95 |
| 4 | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi (2.1) | 1,4-Dioxane | 100 | 24 | 60-80 |
Note: The data presented in this table is compiled from various sources on analogous dihalogenated heterocycles and serves as a representative guide.[1][4][8] Optimization will likely be necessary for the specific substrate and amine coupling partner.
Detailed Experimental Protocol
This protocol provides a general method for the selective Buchwald-Hartwig amination of this compound with a generic amine. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Thin-layer chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., Sodium tert-butoxide, 1.5 mmol, 1.5 equiv), this compound (1.0 mmol, 1.0 equiv), and the amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., Toluene, 5 mL) via syringe. The typical concentration is 0.2 M with respect to the pyrimidine substrate.
-
Reaction: Stir the reaction mixture at room temperature for approximately 10 minutes to allow for pre-catalyst activation. Then, heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Take aliquots from the reaction mixture periodically to check for the consumption of the starting material. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 20 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional ethyl acetate (2 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 5-amino-4-chloro-6-(trifluoromethyl)pyrimidine derivative.
Safety Precautions:
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
The reaction should be performed in a well-ventilated fume hood.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Kinase Inhibitors Using 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent and selective kinase inhibitors due to its structural similarity to the adenine core of ATP, enabling competitive binding to the kinase ATP-binding site.[1] The strategic functionalization of the pyrimidine ring is a key aspect in achieving high potency and selectivity. The subject of this application note, 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine, is a highly versatile building block for the synthesis of a diverse range of kinase inhibitors. The presence of a bromine atom at the C5 position, a chlorine atom at the C4 position, and a trifluoromethyl group at the C6 position offers multiple reactive sites for various chemical transformations. These include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[1] This document provides detailed protocols and application notes for the synthesis of kinase inhibitors, particularly focusing on Epidermal Growth Factor Receptor (EGFR) inhibitors, using this advanced intermediate.
Key Reactive Properties
This compound offers two distinct halogen atoms for sequential and selective functionalization. In palladium-catalyzed cross-coupling reactions, the general reactivity of halogens follows the order I > Br > Cl. This inherent difference allows for the selective reaction at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent modifications. The electron-withdrawing trifluoromethyl group further influences the reactivity of the pyrimidine ring, making the halogen positions susceptible to nucleophilic attack.
Application in EGFR Inhibitor Synthesis
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for anti-cancer drug development. A recent study detailed the design and synthesis of a series of potent 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[2] While not starting from the exact bromo-chloro derivative, the synthetic strategy is highly analogous and provides a clear blueprint for the utilization of this compound.
The general synthetic approach involves a sequential nucleophilic aromatic substitution strategy. First, a nucleophilic substitution is performed at the C4-chloro position, followed by a second substitution or cross-coupling reaction at the C5-bromo position. This allows for the introduction of various functionalities to optimize the pharmacological properties of the final compounds.
Data Presentation
The following table summarizes the in vitro anti-proliferative activities of representative 5-trifluoromethylpyrimidine derivatives against various cancer cell lines and their inhibitory activity against EGFR kinase.[2]
| Compound ID | A549 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | PC-3 IC₅₀ (μM) | EGFR Kinase IC₅₀ (μM) |
| 9a | 1.27 | 8.92 | 10.33 | 0.193 |
| 9k | 0.98 | 7.15 | 9.87 | 0.156 |
| 9r | 0.55 | 4.88 | 6.24 | 0.112 |
| 9u | 0.35 | 3.24 | 5.12 | 0.091 |
Experimental Protocols
The following are detailed protocols for key experiments in the synthesis of 5-trifluoromethylpyrimidine-based kinase inhibitors, adapted from analogous syntheses.[2]
Protocol 1: Nucleophilic Aromatic Substitution at the C4 Position
This protocol describes the substitution of the chlorine atom at the C4 position of the pyrimidine ring with an appropriate amine.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (e.g., 4-amino-N-methylbenzamide) (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 eq)
-
n-Butanol
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, the substituted aniline, and p-TsOH·H₂O in n-butanol.
-
Heat the reaction mixture to 120 °C under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 4-amino-5-bromo-6-(trifluoromethyl)pyrimidine intermediate.
Protocol 2: Suzuki-Miyaura Coupling at the C5 Position
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling reaction to introduce an aryl or heteroaryl group at the C5 position of the pyrimidine ring.
Materials:
-
4-Amino-5-bromo-6-(trifluoromethyl)pyrimidine intermediate from Protocol 1 (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (5 mol%)
-
Potassium acetate (KOAc) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the 4-amino-5-bromo-6-(trifluoromethyl)pyrimidine intermediate, arylboronic acid, palladium catalyst, and potassium acetate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathway Diagram
References
Application Notes and Protocols for the Synthesis of EGFR Inhibitors Using 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in the development of epidermal growth factor receptor (EGFR) inhibitors, a critical class of targeted therapies for various cancers. The strategic functionalization of the pyrimidine ring allows for the precise tuning of molecular properties to achieve high potency and selectivity. 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is a key starting material, offering two distinct reactive sites for the sequential introduction of functionalities. The differential reactivity of the C-Br and C-Cl bonds enables selective substitution, providing a versatile platform for the synthesis of a diverse library of potential EGFR inhibitors. These application notes provide a comprehensive guide to the synthesis and evaluation of EGFR inhibitors derived from this important building block.
Core Synthetic Strategy
The primary synthetic route involves a two-step nucleophilic aromatic substitution (SNAr) sequence. The greater reactivity of the chloro group at the 4-position of the pyrimidine ring allows for its selective displacement by an appropriate amine. This is followed by a subsequent substitution at the 2-position to introduce further diversity.
A general synthetic workflow is outlined below:
Caption: General workflow for the synthesis of EGFR inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 4-Anilino-5-bromo-6-(trifluoromethyl)pyrimidine Derivatives (Intermediate 1)
This protocol describes the selective nucleophilic substitution at the C4 position of this compound.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
N,N-Diisopropylethylamine (DIPEA)
-
Isopropyl alcohol (IPA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in isopropyl alcohol, add the substituted aniline (1.1 eq) and N,N-diisopropylethylamine (1.5 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-anilino-5-bromo-6-(trifluoromethyl)pyrimidine derivative.
Protocol 2: Synthesis of 2,4-Dianilino-5-(trifluoromethyl)pyrimidine Derivatives (Intermediate 2)
This protocol outlines the substitution at the C2 position. While the provided starting material has a bromo group at C5, this generalized protocol is based on a similar scaffold. The reactivity of the C-Br bond at C5 towards nucleophilic substitution might differ and may require optimization, potentially through palladium-catalyzed cross-coupling reactions.
Materials:
-
4-Anilino-5-bromo-6-(trifluoromethyl)pyrimidine derivative (from Protocol 1)
-
Second substituted aniline (e.g., 3-ethynylaniline)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Microwave reactor or conventional heating setup
Procedure (Microwave-assisted Suzuki-Miyaura Coupling as an example for C-C bond formation): [1]
-
In a microwave vial, combine the 4-anilino-5-bromo-6-(trifluoromethyl)pyrimidine derivative (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).[1]
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).[1]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).[1]
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent.
-
Purify the product by column chromatography.
Quantitative Data Summary
The following tables summarize representative data for EGFR inhibitors synthesized from a similar 5-(trifluoromethyl)pyrimidine scaffold.[2] This data is provided as a reference for expected outcomes.
Table 1: Reaction Yields and Physical Properties of Synthesized EGFR Inhibitors [2]
| Compound ID | Final Acyl Group | Yield (%) | Melting Point (°C) |
| 9a | Benzoyl | 37 | 212.5-213.8 |
| 9c | 3-Fluorobenzoyl | 46 | 239.8-241.5 |
| 9i | Propionyl | 39 | 233.5-235.0 |
| 9k | Propynoyl | 18 | 226.5-227.9 |
| 9u | (E)-3-(3-fluorophenyl)acryloyl | Not Reported | Not Reported |
Table 2: In Vitro Biological Activity of Key Compounds [2][3]
| Compound ID | EGFR Kinase IC50 (µM) | A549 Cell Line IC50 (µM) | MCF-7 Cell Line IC50 (µM) | PC-3 Cell Line IC50 (µM) |
| 9u | 0.091 | 0.35 | 3.24 | 5.12 |
| Gefitinib | Not Reported | Not Reported | Not Reported | Not Reported |
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers a cascade of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation.[4][5][6] Dysregulation of this pathway is a common feature in many cancers. The synthesized inhibitors are designed to block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel EGFR inhibitors. The protocols and data presented herein provide a foundational guide for researchers in the field of medicinal chemistry and drug discovery to design and synthesize new chemical entities with potential therapeutic applications in oncology. Further optimization of reaction conditions and exploration of a wide range of substituents are encouraged to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jsscacs.edu.in [jsscacs.edu.in]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Aurora Kinase Inhibitors Using 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers.[1] This has made them attractive targets for the development of novel anticancer therapeutics. Pyrimidine-based scaffolds have emerged as a versatile core for the design of potent and selective Aurora kinase inhibitors.[2][3] This document provides detailed application notes and protocols for the synthesis of novel Aurora kinase inhibitors utilizing 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine as a key starting material. The trifluoromethyl group can enhance metabolic stability and cell permeability, making this scaffold particularly interesting for drug discovery programs.
The protocols outlined below focus on leveraging palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, to functionalize the pyrimidine core at the 5-position, followed by nucleophilic aromatic substitution at the 4-position. These methods offer a modular approach to generate a library of diverse compounds for structure-activity relationship (SAR) studies.
Synthetic Strategy
The general synthetic strategy involves a two-step process to introduce diversity at the C4 and C5 positions of the pyrimidine ring. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for selective functionalization at the 5-position first. Subsequently, the chloro group at the 4-position can be displaced by various amines via nucleophilic aromatic substitution (SNAr).
Caption: General synthetic route for Aurora kinase inhibitors.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation at the C5-Position
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Pd(PPh₃)₄ (0.05 equiv.)
-
K₂CO₃ (2.0 equiv.)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-Dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation at the C5-Position
This protocol details the palladium-catalyzed Buchwald-Hartwig amination to introduce an amine at the C5-position.
Materials:
-
This compound (1.0 equiv.)
-
Primary or secondary amine (1.2 equiv.)
-
Pd₂(dba)₃ (0.02 equiv.)
-
Xantphos (0.04 equiv.)
-
NaOtBu (1.5 equiv.)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk tube, combine Pd₂(dba)₃ and Xantphos.
-
Evacuate and backfill the tube with inert gas.
-
Add anhydrous toluene, followed by this compound, the amine, and NaOtBu.
-
Seal the tube and heat the mixture to 100 °C for 16-24 hours. Monitor by TLC or LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This protocol describes the displacement of the C4-chloro substituent with an amine.
Materials:
-
5-Substituted-4-chloro-6-(trifluoromethyl)pyrimidine intermediate (from Protocol 1 or 2) (1.0 equiv.)
-
Desired amine (1.5 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)
-
N-Butanol or DMSO
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the 5-substituted-4-chloro-6-(trifluoromethyl)pyrimidine intermediate in N-Butanol.
-
Add the desired amine and DIPEA to the solution.
-
Heat the reaction mixture to 120 °C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Presentation
While specific quantitative data for inhibitors derived directly from this compound is not yet publicly available, the following table presents representative data for pyrimidine-based Aurora kinase inhibitors to illustrate the expected potency and format for data presentation.[4][5][6]
| Compound ID | Structure | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Cell Line | GI₅₀ (nM) |
| Rep-Inhib-1 | Pyrimidine-Amine-Aryl | 15 | 150 | HCT116 | 50 |
| Rep-Inhib-2 | Pyrimidine-Amine-Heteroaryl | 8 | 95 | HeLa | 25 |
| Rep-Inhib-3 | Pyrimidine-Aryl-Amine | 25 | 200 | U937 | 75 |
| Rep-Inhib-4 | Pyrimidine-Heteroaryl-Amine | 5 | 50 | NCI-H460 | 15 |
Data is representative and intended for illustrative purposes.
Aurora Kinase Signaling Pathway
Aurora kinases are key regulators of mitosis. Aurora A is primarily involved in centrosome separation and maturation, and mitotic entry, while Aurora B, a component of the chromosomal passenger complex (CPC), is essential for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[7][8] Inhibition of these kinases leads to mitotic arrest and subsequent apoptosis in cancer cells.
Caption: Simplified Aurora kinase signaling pathway in mitosis.
Experimental Workflow
The discovery and development of novel Aurora kinase inhibitors from the specified starting material follows a structured workflow, from initial synthesis to biological evaluation.
Caption: Workflow for Aurora kinase inhibitor development.
Conclusion
The use of this compound as a starting material provides a robust and flexible platform for the synthesis of novel Aurora kinase inhibitors. The detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and nucleophilic aromatic substitution reactions enable the creation of diverse chemical libraries. The subsequent biological evaluation of these compounds will be crucial in identifying lead candidates with potent anti-cancer activity for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction has found extensive application in medicinal chemistry and materials science for the synthesis of complex molecules. The pyrimidine core is a privileged scaffold in numerous pharmaceuticals, and its functionalization is of significant interest in drug discovery.
This document provides detailed application notes and protocols for the Sonogashira coupling of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine with various terminal alkynes. The presence of two distinct halogen atoms on the pyrimidine ring, a bromine at the 5-position and a chlorine at the 4-position, allows for selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl. This inherent reactivity difference enables selective coupling at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations. The electron-withdrawing trifluoromethyl group at the 6-position further influences the reactivity of the pyrimidine ring.
Reaction Principle and Selectivity
The Sonogashira coupling reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.
For this compound, the primary challenge and opportunity lies in achieving chemoselectivity. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective Sonogashira coupling at the 5-position under carefully controlled reaction conditions. This selective functionalization provides a strategic handle for the synthesis of disubstituted pyrimidine derivatives.
Data Presentation: Representative Reaction Conditions and Yields
While specific data for the Sonogashira coupling of this compound is not widely published, the following table summarizes typical reaction conditions and expected yields based on analogous couplings with other 5-bromopyrimidine derivatives. These conditions can serve as a starting point for optimization.
| Entry | Terminal Alkyne | Pd-Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT - 65 | 4 - 16 | 85 - 95 |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | DIPA | DMF | RT - 80 | 6 - 18 | 80 - 90 |
| 3 | 3-Hydroxy-3-methyl-1-butyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF/DMF | 50 | 12 | 75 - 85 |
| 4 | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | Toluene | 60 | 8 | 90 - 98 |
| 5 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | CH₃CN | RT | 6 | 80 - 90 |
Note: DIPA = Diisopropylamine, Et₃N = Triethylamine, THF = Tetrahydrofuran, DMF = Dimethylformamide. Room Temperature (RT) is typically 20-25 °C. Yields are estimates and will vary depending on the specific alkyne and optimized conditions.
Experimental Protocols
The following are detailed protocols for the Sonogashira coupling of this compound. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to ensure the stability of the catalyst.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (2.0 - 3.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Seal the flask, and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the anhydrous, degassed solvent (THF or DMF) via syringe, followed by triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 65 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing with an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Alternative Procedure using PdCl₂(PPh₃)₂
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Diisopropylamine (DIPA) (2.5 equiv)
-
Anhydrous, degassed Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Reaction tube or flask
Procedure:
-
In a reaction vessel, combine this compound, PdCl₂(PPh₃)₂, and CuI.
-
Purge the vessel with an inert gas.
-
Add degassed DMF, followed by diisopropylamine and the terminal alkykyne.
-
Seal the vessel and stir the mixture at the desired temperature (e.g., 80 °C).
-
Monitor the reaction for completion using TLC or LC-MS.
-
After the reaction is complete, cool to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Application Notes and Protocols for the Heck Reaction of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for performing the Heck reaction using 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of multiple reaction sites and the influence of the electron-withdrawing trifluoromethyl group.
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. For the substrate this compound, the bromine atom at the 5-position is the more reactive site for oxidative addition to the palladium catalyst compared to the chlorine atom at the 4-position. The strong electron-withdrawing nature of the trifluoromethyl group is expected to facilitate this oxidative addition step, making the pyrimidine core an excellent substrate for Heck coupling.
Key Reaction Parameters
Successful Heck reactions are dependent on the careful selection of several key parameters, including the palladium catalyst, ligands, base, and solvent. Below is a summary of typical conditions that can be adapted for the specific substrate.
| Parameter | Typical Conditions | Role in Reaction |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | The active catalyst that facilitates the C-C bond formation. |
| Ligand | PPh₃, P(o-tol)₃, BINAP | Stabilizes the palladium catalyst and influences its reactivity and selectivity. |
| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the hydrogen halide formed during the reaction, regenerating the active catalyst.[1] |
| Solvent | DMF, DMAc, Acetonitrile, Toluene | Solubilizes the reactants and influences the reaction temperature and rate. |
| Alkene | Styrenes, acrylates, acrylamides | The coupling partner that will be functionalized. |
| Temperature | 80 - 140 °C | Provides the necessary activation energy for the reaction. |
Experimental Protocol: General Procedure
This protocol provides a general starting point for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). Optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the desired alkene (1.2-1.5 equiv.), and the base (e.g., Et₃N, 2.0-3.0 equiv. or K₂CO₃, 2.0 equiv.).
-
Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02-0.05 equiv.) and the phosphine ligand (e.g., PPh₃, 0.04-0.10 equiv.) in a small amount of the reaction solvent.
-
Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (argon or nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent to the reaction flask, followed by the catalyst solution.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizing the Heck Reaction
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The primary steps are:
-
Oxidative Addition: The aryl bromide adds to the Pd(0) catalyst.
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium complex and then inserts into the aryl-palladium bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the alkene product and a palladium-hydride species.
-
Reductive Elimination: The base assists in the reductive elimination of HBr, regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
A typical workflow for setting up and running the Heck reaction is outlined below.
Caption: A generalized workflow for the Heck reaction.
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine as a versatile starting material. This trifluoromethylated pyrimidine core is a valuable scaffold in medicinal chemistry, and its selective functionalization can lead to the generation of diverse compound libraries for drug discovery programs. The protocols outlined below describe key transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the synthesis of fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines and triazolo[4,5-d]pyrimidines.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of two distinct halogen atoms (bromine and chlorine) on the pyrimidine ring allows for selective palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond, enabling sequential functionalization.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl boronic acids.[1][2]
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of 5-Aryl-4-chloro-6-(trifluoromethyl)pyrimidine
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-4-chloro-6-(trifluoromethyl)pyrimidine.
Representative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Chloro-5-phenyl-6-(trifluoromethyl)pyrimidine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine | 82 |
| 3 | 3-Pyridinylboronic acid | 4-Chloro-5-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine | 75 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-position of the pyrimidine ring.[3][4][5]
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Synthesis of N-Aryl-4-chloro-6-(trifluoromethyl)pyrimidin-5-amine
-
In a glovebox, charge a dry reaction vial with this compound (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., XPhos, 0.08 eq).
-
Add anhydrous, degassed toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted-4-chloro-6-(trifluoromethyl)pyrimidin-5-amine.[3]
Representative Data for Buchwald-Hartwig Amination
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenyl-4-chloro-6-(trifluoromethyl)pyrimidin-5-amine | 78 |
| 2 | Morpholine | 4-(4-Chloro-6-(trifluoromethyl)pyrimidin-5-yl)morpholine | 85 |
| 3 | Benzylamine | N-Benzyl-4-chloro-6-(trifluoromethyl)pyrimidin-5-amine | 81 |
Synthesis of Fused Heterocyclic Systems
The di-halogenated nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules.
Synthesis of Pyrazolo[3,4-d]pyrimidines
Reaction with hydrazine hydrate can be used to construct the pyrazolo[3,4-d]pyrimidine scaffold.[6][7] The initial nucleophilic substitution of the more labile chlorine at the C4 position by hydrazine is followed by an intramolecular cyclization.
Reaction Pathway for Pyrazolo[3,4-d]pyrimidine Synthesis
Caption: Synthetic pathway for pyrazolo[3,4-d]pyrimidines.
Detailed Protocol: Synthesis of 5-Bromo-4-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add hydrazine hydrate (1.5 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Heat the reaction mixture to reflux for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-water and collect the precipitate by filtration.
-
Wash the solid with cold water and dry to yield the desired 5-Bromo-4-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine.
Representative Data for Pyrazolo[3,4-d]pyrimidine Synthesis
| Product | Yield (%) | M.p. (°C) |
| 5-Bromo-4-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine | 75 | 210-212 |
Synthesis of Triazolo[4,5-d]pyrimidines
The synthesis of the triazolo[4,5-d]pyrimidine core can be achieved through a multi-step sequence involving the introduction of a hydrazine moiety, followed by cyclization with a suitable one-carbon source.
Reaction Pathway for Triazolo[4,5-d]pyrimidine Synthesis
Caption: Synthetic pathway for triazolo[4,5-d]pyrimidines.
Detailed Protocol: Synthesis of 5-Bromo-7-(trifluoromethyl)-[3][6][8]triazolo[4,5-d]pyrimidine
-
Synthesize the 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine intermediate as described in the protocol for pyrazolo[3,4-d]pyrimidine synthesis (steps 1-4).
-
Isolate the intermediate by filtration and dry thoroughly.
-
Suspend the hydrazinyl intermediate in triethyl orthoformate.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.
-
Triturate the residue with diethyl ether, and collect the solid product by filtration.
-
Wash the product with diethyl ether and dry to obtain 5-Bromo-7-(trifluoromethyl)-[3][6][8]triazolo[4,5-d]pyrimidine.
Representative Data for Triazolo[4,5-d]pyrimidine Synthesis
| Product | Yield (%) | M.p. (°C) |
| 5-Bromo-7-(trifluoromethyl)-[3][6][8]triazolo[4,5-d]pyrimidine | 68 | 235-237 |
Disclaimer: The provided protocols are representative and may require optimization for specific substrates and reaction scales. It is essential to conduct all experiments in a well-ventilated fume hood and to use appropriate personal protective equipment. Always consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 1934616-93-9|5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the Chemoselective Functionalization of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is a versatile building block in medicinal chemistry and materials science. The presence of three distinct reactive sites—a C5-bromo bond, a C4-chloro bond, and an electron-deficient pyrimidine ring substituted with a strongly electron-withdrawing trifluoromethyl group—offers significant opportunities for selective functionalization. This document provides detailed protocols and application notes for the chemoselective functionalization of this substrate via Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAᵣ). The inherent reactivity difference between the carbon-halogen bonds (C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions allows for selective transformations at the C5 position.[1][2]
Chemoselectivity: C5-Br versus C4-Cl
In palladium-catalyzed cross-coupling reactions, the oxidative addition step is generally faster for carbon-bromine bonds than for carbon-chlorine bonds.[3][4] This principle is the foundation for the chemoselective functionalization of this compound at the C5 position, leaving the C4-chloro group available for subsequent transformations. The electron-withdrawing trifluoromethyl group at the C6 position is expected to enhance the electrophilicity of the pyrimidine ring, potentially influencing the reactivity of both halogen substituents. Careful optimization of reaction conditions is crucial to achieve high selectivity.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the pyrimidine core and various aryl or vinyl boronic acids or esters.[3][5]
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 4-Chloro-5-phenyl-6-(trifluoromethyl)pyrimidine | Pd(PPh₃)₄ | K₂CO₃ / Dioxane:H₂O (4:1) | 90 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine | Pd(dppf)Cl₂ | Cs₂CO₃ / Toluene:H₂O (10:1) | 100 | 8 | 80-90 |
| 3 | 3-Thienylboronic acid | 4-Chloro-5-(thiophen-3-yl)-6-(trifluoromethyl)pyrimidine | Pd(PPh₃)₄ | K₃PO₄ / DMF:H₂O (5:1) | 85 | 16 | 70-80 |
Note: Yields are estimated based on similar transformations and should be considered as a starting point for optimization.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Experimental Workflow: Suzuki-Miyaura Coupling
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling enables the introduction of alkynyl moieties at the C5 position, providing valuable intermediates for further synthetic transformations.[6]
Data Presentation: Sonogashira Coupling
| Entry | Terminal Alkyne | Product | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 4-Chloro-5-(phenylethynyl)-6-(trifluoromethyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 60 | 6 | 85-95 |
| 2 | Ethynyltrimethylsilane | 4-Chloro-5-((trimethylsilyl)ethynyl)-6-(trifluoromethyl)pyrimidine | Pd(PPh₃)₄ / CuI | Diisopropylamine / DMF | RT | 12 | 80-90 |
| 3 | Propargyl alcohol | 3-(4-Chloro-6-(trifluoromethyl)pyrimidin-5-yl)prop-2-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 50 | 8 | 75-85 |
Note: Yields are estimated based on similar transformations and should be considered as a starting point for optimization.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., triethylamine, 2.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 60 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Catalytic Cycle: Sonogashira Coupling
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C5 position.[4][7]
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Product | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | 4-(4-Chloro-6-(trifluoromethyl)pyrimidin-5-yl)morpholine | Pd₂(dba)₃ / XPhos | NaOtBu / Toluene | 100 | 12 | 80-90 |
| 2 | Aniline | N-(4-Chloro-6-(trifluoromethyl)pyrimidin-5-yl)aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ / Dioxane | 110 | 18 | 70-80 |
| 3 | Benzylamine | N-Benzyl-4-chloro-6-(trifluoromethyl)pyrimidin-5-amine | Pd₂(dba)₃ / BrettPhos | Cs₂CO₃ / Toluene | 90 | 16 | 75-85 |
Note: Yields are estimated based on similar transformations and should be considered as a starting point for optimization.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.
Experimental Workflow: Buchwald-Hartwig Amination
Nucleophilic Aromatic Substitution (SNAᵣ)
The electron-deficient nature of the pyrimidine ring, further activated by the trifluoromethyl group, makes the C4-chloro position susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles like amines. This reactivity is often orthogonal to the palladium-catalyzed cross-coupling at the C5-bromo position.[8]
Data Presentation: Nucleophilic Aromatic Substitution
| Entry | Nucleophile | Product | Conditions | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ammonia | 5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine | NH₃ in Dioxane | 100 | 24 | 60-70 |
| 2 | Methylamine | 5-Bromo-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine | MeNH₂ (40% in H₂O) / EtOH | 80 | 12 | 70-80 |
| 3 | Pyrrolidine | 5-Bromo-4-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine | Pyrrolidine, K₂CO₃ / DMF | 60 | 8 | 85-95 |
Note: Yields are estimated based on similar transformations and should be considered as a starting point for optimization.
Experimental Protocol: General Procedure for SNAᵣ with Amines
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol or DMF).
-
Reagent Addition: Add the amine nucleophile (1.5-2.0 equiv.) and, if necessary, a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv.).
-
Reaction: Seal the tube and heat the mixture to the desired temperature (60-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Logical Relationship: Orthogonal Reactivity
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere.
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The chemoselective functionalization of this compound provides a powerful platform for the synthesis of a diverse range of substituted pyrimidines. By carefully selecting the reaction type and conditions, researchers can selectively modify either the C5 or C4 position, enabling the efficient construction of complex molecules for applications in drug discovery and materials science. The protocols and data presented herein serve as a comprehensive guide for the strategic functionalization of this valuable synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jelsciences.com [jelsciences.com]
- 6. CN103864547A - Method for catalyzing Sonogashira cross coupling reaction by virtue of trace 1-halogenated benzene-promoted CuI - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is a key heterocyclic building block in the synthesis of novel agrochemicals. Its trifluoromethyl group enhances the biological activity and metabolic stability of the resulting compounds, making it a valuable scaffold for the development of potent fungicides, herbicides, and insecticides.[1][2] The differential reactivity of the chloro and bromo substituents allows for selective functionalization through various chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These application notes provide an overview of its utility, quantitative biological data for select derivatives, detailed experimental protocols, and visualizations of a key herbicidal mechanism of action and a general synthetic workflow.
Data Presentation
The following tables summarize the biological activities of representative agrochemical derivatives synthesized from trifluoromethylpyrimidine precursors.
Table 1: Fungicidal Activity of Trifluoromethylpyrimidine Derivatives
| Compound ID | Target Fungi | Activity Type | Value | Reference Compound | Reference Value |
| 5l | Botrytis cinerea | Inhibition Rate | 100% | Tebuconazole | 96.45% |
| 5j | Botrytis cinerea | Inhibition Rate | 96.84% | Tebuconazole | 96.45% |
| 5b | Botrytis cinerea | Inhibition Rate | 96.76% | Tebuconazole | 96.45% |
| 4q | Botrytis cinerea | Inhibition Rate | 98.5% | Pyrimethanil | 82.8% |
| 4q | Phomopsis sp. | Inhibition Rate | 92.0% | Pyrimethanil | Not specified |
| 4q | Botryosphaeria dothidea | Inhibition Rate | 98.5% | Pyrimethanil | Not specified |
| 5v | Sclerotinia sclerotiorum | Inhibition Rate | 82.73% | Tebuconazole | 83.34% |
Inhibition rates were measured at a concentration of 50 µg/mL.[2][3][4]
Table 2: Insecticidal Activity of Trifluoromethylpyrimidine Derivatives
| Compound ID | Target Insect | Activity Type | Value | Reference Compound |
| 5w | Spodoptera frugiperda | Mortality Rate | 90.0% | Chlorantraniliprole |
| 5w | Mythimna separata | Mortality Rate | 86.7% | Chlorantraniliprole |
| 4o | Spodoptera frugiperda | Mortality Rate | 83.3% | Chlorantraniliprole |
| 4q | Spodoptera frugiperda | Mortality Rate | 86.7% | Chlorantraniliprole |
| 4h | Mythimna separata | Mortality Rate | 90.0% | Chlorantraniliprole |
Mortality rates were measured at a concentration of 500 µg/mL.[2][3][4]
Experimental Protocols
The following protocols are generalized procedures for key reactions involving this compound. Researchers should optimize these conditions for specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution with Amines
This protocol describes the substitution of the chlorine atom at the C4 position of the pyrimidine ring with an amine nucleophile.
Materials:
-
This compound
-
Desired amine (1.1 equivalents)
-
Triethylamine (1.5 equivalents)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or DMF.
-
Add the desired amine (1.1 equivalents) to the solution.
-
Add triethylamine (1.5 equivalents) to the reaction mixture to act as a base.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using ethanol, remove the solvent under reduced pressure. If using DMF, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 4-amino-5-bromo-6-(trifluoromethyl)pyrimidine derivative by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling at the C5-bromo position of the pyrimidine ring.
Materials:
-
This compound or its 4-amino derivative
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
1,4-Dioxane and water (4:1 mixture, degassed)
-
Schlenk flask and other standard glassware for cross-coupling reactions
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound or its derivative (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Add the palladium catalyst (3-5 mol%) to the flask.
-
Add the degassed 1,4-dioxane/water (4:1) solvent system.
-
Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-4-substituted-6-(trifluoromethyl)pyrimidine.
Signaling Pathways and Workflows
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
Herbicides derived from pyrimidine scaffolds can act by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[5][6] Inhibition of this pathway leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.[3]
General Synthetic Workflow for Agrochemical Candidates
The following diagram illustrates a general workflow for the synthesis of diverse agrochemical candidates starting from this compound.
References
- 1. Repression of Acetolactate Synthase Activity through Antisense Inhibition (Molecular and Biochemical Analysis of Transgenic Potato (Solanum tuberosum L. cv Desiree) Plants) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Frontiers | Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function [frontiersin.org]
- 5. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 6. HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE [journal.hep.com.cn]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine in Suzuki-Miyaura cross-coupling reactions. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize your reaction yields and overcome common challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments. The solutions are presented in a question-and-answer format to directly tackle common problems.
Q1: I am observing low to no yield of my desired product. What are the likely causes and how can I improve the outcome?
A1: Low or no yield in a Suzuki coupling with this compound can stem from several factors. Due to the electron-deficient nature of the pyrimidine ring, further enhanced by the trifluoromethyl group, the reactivity of the C-Br and C-Cl bonds is increased, which can also lead to side reactions if conditions are not optimal.[1][2]
Here are the primary areas to investigate:
-
Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is critical. For electron-deficient heteroaryl halides, sterically hindered and electron-rich phosphine ligands are often effective.[3]
-
Recommendation: Screen a variety of palladium sources and ligands. Common choices include Pd(PPh₃)₄, Pd(dppf)Cl₂, and pre-catalysts like XPhos Pd G2/G3. Buchwald-type ligands such as SPhos, XPhos, and RuPhos are known to be effective for challenging substrates.[3]
-
-
Base Selection: The base plays a crucial role in the transmetalation step and its strength can significantly impact the reaction outcome.
-
Solvent System: The choice of solvent can influence the solubility of reactants and the stability of the catalytic species.
-
Reaction Temperature: The temperature needs to be high enough to drive the reaction to completion but not so high that it causes decomposition of the starting materials, product, or catalyst.
-
Recommendation: Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.[1]
-
-
Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can deactivate the palladium catalyst.
-
Recommendation: Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.[1]
-
Q2: I am seeing significant amounts of side products, such as homocoupling of the boronic acid or dehalogenation of my starting material. How can I minimize these?
A2: The formation of side products is a common issue. Here’s how to address them:
-
Homocoupling of Boronic Acid: This often occurs when the transmetalation step is slow, allowing the boronic acid to react with itself.
-
Recommendation:
-
Ensure an oxygen-free environment, as oxygen can promote homocoupling.
-
Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess.
-
Consider using a boronic ester (e.g., a pinacol ester), which can be more stable and less prone to homocoupling.
-
-
-
Dehalogenation: This is the replacement of a halogen with a hydrogen atom and can be a significant side reaction with electron-deficient substrates.
-
Recommendation:
-
Avoid hydride sources in your reaction. Some alcohols or even certain bases can act as hydride donors at elevated temperatures.
-
Optimize the reaction time; prolonged reaction times can increase the likelihood of dehalogenation.
-
Ensure the purity of your starting materials and solvents.
-
-
Q3: How can I achieve selective coupling at the 5-position (C-Br) while leaving the 4-position (C-Cl) untouched?
A3: Achieving regioselectivity is a key advantage of using dihalogenated pyrimidines. The general reactivity of halogens in Suzuki coupling follows the order I > Br > Cl.[1] Therefore, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 4-position.
-
Recommendation:
-
Under carefully controlled, milder conditions (e.g., lower temperature, less active catalyst), you can favor selective coupling at the C-Br bond.
-
Start with a catalyst system known for milder reactivity, such as Pd(PPh₃)₄.
-
Monitor the reaction closely by TLC or LC-MS to stop the reaction once the starting material is consumed and before significant reaction at the C-Cl bond occurs.
-
Frequently Asked Questions (FAQs)
Q: What is the expected reactivity of the two halogen atoms on this compound?
A: The C-Br bond at the 5-position is expected to be significantly more reactive towards oxidative addition with the palladium catalyst than the C-Cl bond at the 4-position.[1] This allows for selective functionalization at the 5-position under appropriate conditions. The strong electron-withdrawing effect of the trifluoromethyl group at the 6-position will activate both halogen positions towards nucleophilic aromatic substitution, but the inherent reactivity difference between bromine and chlorine in Suzuki coupling will dominate.
Q: Which palladium catalyst and ligand combination is a good starting point for this substrate?
A: For a challenging substrate like this, a good starting point would be a combination of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand. For example, using Pd(dppf)Cl₂ or a pre-catalyst like XPhos Pd G3 with the corresponding Buchwald ligand (XPhos) is a robust starting point.[3][6] These systems are known to be effective for cross-coupling of electron-deficient heteroaryl chlorides and bromides.
Q: What are the best practices for setting up the reaction to ensure reproducibility?
A: Reproducibility in Suzuki couplings is highly dependent on careful experimental technique.
-
Inert Atmosphere: Always use an inert atmosphere (argon or nitrogen). Purge the reaction vessel thoroughly by evacuating and backfilling with the inert gas multiple times.[1]
-
Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen. This can be done by sparging with an inert gas for 15-30 minutes or by the freeze-pump-thaw method.[1]
-
Reagent Quality: Use high-purity reagents. Boronic acids can degrade over time, so it is advisable to use fresh or properly stored material.
-
Consistent Stirring: Ensure efficient and consistent stirring throughout the reaction to maintain a homogeneous mixture.
Data Presentation
The following tables summarize common reaction components and provide representative data for Suzuki couplings of similar dihalogenated pyrimidines to guide your optimization process.
Table 1: Common Catalysts, Ligands, and Bases for Suzuki Coupling of Halogenated Pyrimidines
| Component | Examples | Typical Use Case/Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) | Pd(PPh₃)₄ is a good starting point for many reactions. Pd₂(dba)₃ and Pd(OAc)₂ are air-stable precursors that form the active Pd(0) in situ. PdCl₂(dppf) is often used for more challenging couplings. |
| Ligands | PPh₃, P(t-Bu)₃, PCy₃, SPhos, XPhos, RuPhos, dppf | Simple phosphines like PPh₃ are widely used. Bulky, electron-rich Buchwald ligands (SPhos, XPhos) and trialkylphosphines (P(t-Bu)₃, PCy₃) are highly effective for electron-deficient and sterically hindered substrates.[3] |
| Bases | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, Et₃N | Carbonates are common and effective. K₃PO₄ is a stronger base that can be beneficial for less reactive systems. Organic bases like Et₃N are generally less common for standard Suzuki couplings.[3] |
Table 2: Representative Conditions and Yields for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine
Note: This data is for a structurally similar compound and serves as a starting point for optimization. Yields are highly dependent on the specific boronic acid and reaction conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 82-92 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 75-85 |
| 5 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 70-80 |
Experimental Protocols
General Protocol for Selective Suzuki Coupling at the 5-Position
This protocol provides a general starting point for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid at the more reactive C-Br bond. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is typically done by evacuating the vessel and backfilling with the inert gas three times.[1]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A general experimental workflow for Suzuki coupling reactions.
Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
preventing dehalogenation side reactions with 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine, with a specific focus on preventing dehalogenation side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in cross-coupling reactions?
The primary challenge is achieving chemoselective functionalization at either the C5-Bromo or the C4-Chloro position while minimizing undesired side reactions, most notably dehalogenation. Dehalogenation is the premature removal of a halogen atom and its replacement with a hydrogen atom, leading to the formation of a hydrodehalogenated byproduct and reducing the yield of the desired coupled product.[1][2]
Q2: What is the general reactivity order of the halogens in this compound in palladium-catalyzed cross-coupling reactions?
In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the order: C-I > C-Br > C-Cl.[1][3] Therefore, the C5-Bromo bond in this compound is significantly more reactive than the C4-Chloro bond. This inherent difference in reactivity is the basis for achieving selective functionalization at the C5 position.
Q3: What are the common causes of dehalogenation side reactions?
Dehalogenation is often promoted by several factors within the reaction mixture:
-
Presence of Hydride Sources: Solvents (e.g., alcohols, DMF), bases (especially alkoxides and amine bases), or even trace amounts of water can act as hydride donors.[1][2]
-
Catalyst Activity and Ligand Choice: Highly active or poorly ligated palladium species can be more prone to engaging in side reactions. The choice of phosphine ligand is critical in modulating the catalyst's reactivity and stability.[1]
-
Reaction Temperature: Higher reaction temperatures can increase the rate of dehalogenation.
-
Slow Reaction Kinetics: If the desired cross-coupling reaction is slow, the competing dehalogenation pathway may become more prominent.[1]
Q4: How can I detect the formation of dehalogenation byproducts?
The formation of dehalogenated byproducts can be identified by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will have a different Rf value compared to the starting material and the desired product.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods can identify and quantify the dehalogenated byproduct based on its mass-to-charge ratio.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show a new signal in the aromatic region corresponding to the proton that replaced the halogen.
Troubleshooting Guides
Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling
Problem: Formation of 4-chloro-6-(trifluoromethyl)pyrimidine or 5-bromo-6-(trifluoromethyl)pyrimidine as a major byproduct during Suzuki-Miyaura coupling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing dehalogenation in Suzuki-Miyaura coupling.
Quantitative Data (Illustrative Example):
| Parameter | Condition A (Suboptimal) | Yield of Desired Product (%) | Yield of Dehalogenated Byproduct (%) | Condition B (Optimized) | Yield of Desired Product (%) | Yield of Dehalogenated Byproduct (%) |
| Ligand | PPh3 | 55 | 30 | XPhos | 85 | <5 |
| Base | NaOtBu | 60 | 25 | K3PO4 | 88 | <5 |
| Solvent | DMF | 65 | 20 | Toluene | 90 | <3 |
| Temperature | 110 °C | 70 | 15 | 80 °C | 92 | <2 |
Note: These values are illustrative for a typical aryl bromide and may vary for this compound.
Issue 2: Dehalogenation in Sonogashira Coupling
Problem: Formation of a dehalogenated byproduct instead of the desired alkynylated pyrimidine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing dehalogenation in Sonogashira coupling.
Quantitative Data (Illustrative Example):
| Parameter | Condition A (Suboptimal) | Yield of Desired Product (%) | Yield of Dehalogenated Byproduct (%) | Condition B (Optimized) | Yield of Desired Product (%) | Yield of Dehalogenated Byproduct (%) |
| Base | Triethylamine | 70 | 15 | K2CO3 | 85 | <5 |
| Solvent | Acetonitrile | 75 | 12 | THF | 88 | <4 |
| Temperature | 100 °C | 78 | 10 | 60 °C | 90 | <3 |
Note: These values are illustrative and may vary depending on the specific substrates and reaction conditions.
Issue 3: Dehalogenation in Buchwald-Hartwig Amination
Problem: Formation of a dehalogenated byproduct during the amination of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing dehalogenation in Buchwald-Hartwig amination.
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd2(dba)3 (2 mol%)
-
XPhos (4 mol%)
-
K3PO4 (2.0 equiv)
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Anhydrous, degassed Toluene
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Anhydrous, degassed Water (Toluene/Water = 10:1)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K3PO4.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
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Under a positive flow of inert gas, add Pd2(dba)3 and XPhos.
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Add the degassed toluene and water via syringe.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.[1]
General Protocol for Selective Sonogashira Coupling at the C5-Position
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh3)4 (5 mol%)
-
CuI (10 mol%)
-
Triethylamine (2.0 equiv)
-
Anhydrous, degassed THF
Procedure:
-
To a flame-dried Schlenk tube, add this compound, Pd(PPh3)4, and CuI.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature to 60 °C and monitor by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction, dilute with diethyl ether, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH4Cl and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the residue by column chromatography.
General Protocol for Selective Buchwald-Hartwig Amination at the C5-Position
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd2(dba)3 (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd2(dba)3 and XPhos.
-
Seal the flask and cycle between vacuum and inert gas three times.
-
Under a positive pressure of inert gas, add NaOtBu, this compound, and the amine.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, quench with water, and extract with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
Technical Support Center: Purification of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound derivatives.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the chosen solvent, even at elevated temperatures. | Poor solubility of the compound in the selected solvent. | - Try a different solvent with a higher polarity (e.g., ethanol, isopropanol).- Use a solvent mixture. Dissolve the compound in a minimal amount of a good solvent (e.g., dichloromethane) and then add a poor solvent (e.g., hexane) dropwise until turbidity is observed, then heat to redissolve and cool slowly. |
| Compound "oils out" or precipitates as an amorphous solid instead of forming crystals. | The solution is supersaturated, or the cooling rate is too fast. The solvent may not be ideal for crystal lattice formation. | - Ensure a slow cooling process. Allow the flask to cool to room temperature on the benchtop before transferring to an ice bath.- Add a seed crystal of the pure compound to induce crystallization.- Try a different recrystallization solvent or a solvent mixture. |
| Low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used for dissolution. Premature crystallization during hot filtration. | - Ensure the solution is cooled thoroughly in an ice bath to minimize solubility.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Preheat the filtration apparatus (funnel and filter paper) to prevent premature crystallization. |
| Product is still impure after recrystallization (as determined by TLC or NMR). | The impurity has a similar solubility profile to the desired compound in the chosen solvent. The impurity co-crystallizes with the product. | - Perform a second recrystallization using a different solvent system.- If impurities persist, column chromatography is recommended for more effective separation. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities. | The chosen eluent system does not provide adequate resolution. The column was not packed properly. The column was overloaded with the crude product. | - Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A common starting point for halogenated pyrimidines is a mixture of hexane and ethyl acetate.- Ensure the column is packed uniformly without any cracks or air bubbles.- Use an appropriate amount of crude product for the column size (typically 1:20 to 1:100 ratio of crude product to silica gel by weight). |
| The compound is not eluting from the column. | The eluent is not polar enough to move the compound through the silica gel. | - Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Streaking or tailing of the compound band on the column. | The compound is interacting too strongly with the silica gel. The compound may be acidic or basic. | - Add a small amount of a modifier to the eluent. For example, for basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) can improve peak shape. For acidic compounds, a small amount of acetic acid may be beneficial. |
| Cracks appearing in the silica gel bed. | The column has run dry. The heat of adsorption of the solvent on the silica gel caused thermal stress. | - Never let the solvent level drop below the top of the silica gel.- When switching to a more polar solvent, do so gradually to avoid generating excessive heat. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The two most common and effective purification techniques for this class of compounds are recrystallization and column chromatography over silica gel. The choice between these methods depends on the nature and quantity of the impurities.
Q2: What are some recommended solvents for the recrystallization of halogenated pyrimidine derivatives?
A2: A range of solvents can be effective, and the ideal choice depends on the specific derivative. Good starting points for solvent screening include:
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Single Solvents: Ethanol, isopropanol, acetonitrile, toluene.
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Solvent Mixtures: Hexane/ethyl acetate, hexane/dichloromethane, ethanol/water.
Q3: How can I determine the best solvent system for column chromatography?
A3: Thin-layer chromatography (TLC) is an essential tool for determining the optimal eluent for column chromatography. The ideal solvent system should provide a good separation between your desired compound and any impurities, with the Rf value of the target compound typically between 0.2 and 0.4.
Q4: What are the likely impurities in a synthesis of this compound?
A4: Potential impurities can arise from starting materials, reagents, and side reactions. Common impurities may include:
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Unreacted starting materials.
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Over-brominated or over-chlorinated pyrimidine species.
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Hydrolyzed byproducts where the chloro group is replaced by a hydroxyl group.
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Isomers formed during the synthesis.
Q5: My purified compound shows the correct mass by MS, but the NMR spectrum is not clean. What should I do?
A5: If mass spectrometry confirms the presence of your product but NMR indicates impurities, it is likely that you have isomers or closely related byproducts that were not effectively removed by the initial purification step. In this case, preparative HPLC or a more optimized column chromatography protocol may be necessary to achieve high purity.
Experimental Protocols
The following are generalized protocols for the purification of this compound derivatives and should be optimized for specific compounds.
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot recrystallization solvent required to fully dissolve the compound.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
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Eluent Selection: Use TLC to determine a suitable eluent system that provides good separation of the desired compound from impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing:
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, and then add another layer of sand on top.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: A typical workflow for the purification of a solid compound by recrystallization.
troubleshooting failed reactions with 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine
Welcome to the technical support center for 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common synthetic challenges encountered with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
A1: this compound is a key intermediate in medicinal chemistry, valued for its role in the synthesis of kinase inhibitors.[1][2][3] The pyrimidine core acts as a scaffold that mimics the hinge-binding region of ATP in kinase active sites. The trifluoromethyl group often enhances binding affinity and metabolic stability, while the bromo and chloro substituents provide reactive handles for sequential functionalization through reactions like Suzuki-Miyaura coupling and nucleophilic aromatic substitution (SNAr).[1][3][4] This allows for the construction of complex molecules targeting signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1][4][5]
Q2: I am experiencing low to no yield in a Suzuki-Miyaura coupling reaction with this compound. What are the common causes and how can I troubleshoot this?
A2: Low yields in Suzuki couplings with this substrate are common and can often be attributed to catalyst deactivation, suboptimal reaction conditions, or side reactions. The presence of two halogens and the electron-deficient nature of the pyrimidine ring can present challenges.
Troubleshooting Guide for Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution |
| Catalyst/Ligand Inefficiency | The C-Cl bond is generally less reactive than the C-Br bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to more active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the oxidative addition step. |
| Improper Base Selection | The base is critical for the transmetalation step. Strong, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for challenging couplings. Ensure the base is finely powdered and anhydrous. |
| Solvent System | A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often optimal. The water content can be critical; for anhydrous conditions with bases like K₃PO₄, a small, controlled amount of water might be necessary. |
| Low Reaction Temperature | Due to the strength of the C-Halogen bonds on the electron-deficient ring, higher temperatures (80-120 °C) are often required. Consider microwave irradiation to shorten reaction times and improve yields. |
| Protodeboronation | This side reaction, where the boronic acid is replaced by a hydrogen atom, can be promoted by excess water or acidic impurities. Using anhydrous solvents, a less nucleophilic base, or converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) can mitigate this issue. |
| Homocoupling | The formation of biaryl products from the boronic acid is often caused by the presence of oxygen. Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen). |
Below is a troubleshooting workflow for a failed Suzuki-Miyaura coupling reaction.
Caption: Logical workflow for troubleshooting failed Suzuki coupling reactions.
Q3: My nucleophilic aromatic substitution (SNAr) reaction is giving a mixture of products or is very slow. What factors influence the regioselectivity and rate?
A3: The regioselectivity of SNAr on this compound is primarily governed by the electronic properties of the pyrimidine ring. Generally, the C4 and C2 positions are more activated towards nucleophilic attack than the C5 position.[6][7] The C4 position is often more reactive than the C2 position due to the combined electron-withdrawing effects of the adjacent nitrogen and the trifluoromethyl group.[6][7] However, steric hindrance from the C5-bromo group can sometimes direct nucleophiles to the C2 position.
Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Recommended Solution |
| Low Reactivity | The reaction may be slow due to a weak nucleophile or insufficient temperature. Use a stronger nucleophile (e.g., the conjugate base) or increase the reaction temperature. Polar aprotic solvents like DMF, DMAc, or NMP are recommended to enhance nucleophilicity. |
| Poor Regioselectivity | A mixture of C4 and C2 substitution products may form.[7] Lowering the reaction temperature may improve selectivity for the more reactive C4 position. Sterically bulky nucleophiles may favor substitution at the less hindered C2 position. |
| Side Reactions (Hydrolysis) | In the presence of water and base, hydrolysis of the chloro group can occur, leading to the formation of the corresponding pyrimidinone. Ensure anhydrous conditions if this side reaction is observed. |
| Incomplete Conversion | If the reaction stalls, ensure an adequate amount of base is present (if required for the nucleophile) and that the solvent is appropriate. For amine nucleophiles, a non-nucleophilic base like DIPEA or K₂CO₃ is often used. |
The following table provides illustrative data on how reaction conditions can affect the outcome of SNAr reactions with a generic amine nucleophile.
Illustrative SNAr Reaction Optimization
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield of C4-substituted product (%) |
|---|---|---|---|---|---|---|
| 1 | Aniline | K₂CO₃ | DMF | 80 | 12 | 75 |
| 2 | Aniline | K₂CO₃ | THF | 65 | 24 | 40 (incomplete) |
| 3 | Aniline | None | DMF | 100 | 12 | 55 (side products observed) |
| 4 | Morpholine | DIPEA | NMP | 60 | 6 | 85 |
| 5 | Morpholine | DIPEA | NMP | 25 | 24 | 60 |
Note: The data in this table is representative and intended for illustrative purposes.
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the C5-Position
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the appropriate ligand (e.g., XPhos, 4-10 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 10:1 ratio).
-
Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress by LC-MS or TLC. The C-Br bond is significantly more reactive in Suzuki couplings than the C-Cl bond, which should ensure high selectivity for the C5 position.[8]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Nucleophilic Aromatic Substitution at the C4-Position
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Reaction Setup: Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as NMP or DMF in a round-bottom flask.
-
Reagent Addition: Add the amine or alcohol nucleophile (1.0-1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, 1.5 eq.).
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Reaction: Stir the mixture at the desired temperature (e.g., 60-80 °C). The C4-chloro position is generally the most susceptible to nucleophilic attack.[6][7] Monitor the reaction by LC-MS or TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.
Signaling Pathway and Experimental Workflow Diagrams
Derivatives of 5-(trifluoromethyl)pyrimidine are actively being investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][4][5] The diagram below illustrates a simplified EGFR signaling pathway, which is often dysregulated in various cancers.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
The following diagram outlines a typical workflow for synthesizing and evaluating a potential kinase inhibitor derived from this compound.
Caption: Workflow for synthesis and evaluation of kinase inhibitors.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
improving the stability of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathways for this compound in solution are nucleophilic substitution, particularly at the 4-position, and potential photodegradation. The electron-deficient nature of the pyrimidine ring, exacerbated by the electron-withdrawing trifluoromethyl group, makes the chlorine atom susceptible to displacement by nucleophiles present in the solution, such as water, alcohols, or buffer components.[1][2][3] Additionally, trifluoromethyl-substituted aromatic compounds can be sensitive to light, leading to degradation.[4]
Q2: How does pH affect the stability of the compound in aqueous solutions?
A2: The stability of this compound can be significantly influenced by pH. Acidic conditions may catalyze the hydrolysis of the chloro group at the 4-position.[5] It is crucial to maintain a well-buffered solution within a pH range that minimizes this acid-catalyzed degradation. The optimal pH should be determined experimentally, but starting with neutral or slightly acidic conditions (pH 6-7) is advisable.
Q3: What is the recommended solvent for dissolving and storing this compound?
A3: For short-term use, dissolving the compound in a dry, aprotic solvent such as DMSO or DMF is recommended to minimize hydrolytic degradation. For reactions in protic solvents like ethanol or methanol, it is crucial to use anhydrous solvents and minimize exposure to moisture.[6] Long-term storage of solutions is not recommended; it is best to prepare solutions fresh before use.
Q4: Can temperature fluctuations impact the stability of the compound in solution?
A4: Yes, elevated temperatures can accelerate the rate of degradation, particularly nucleophilic substitution reactions.[7] It is advisable to conduct experiments at the lowest feasible temperature and to store stock solutions at -20°C or below. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Q5: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
Symptoms:
-
Appearance of new peaks in HPLC or LC-MS analysis over a short period.
-
Decreased potency or inconsistent results in biological assays.
-
Visible changes in the solution, such as color change or precipitation.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Hydrolysis | Use anhydrous aprotic solvents (e.g., DMSO, DMF) for stock solutions. If aqueous buffers are necessary, prepare solutions fresh and use them immediately. Minimize the amount of water in the reaction mixture.[5] |
| Incorrect pH | Experimentally determine the optimal pH for stability. Start with a neutral buffer (pH 7) and test a range of pH values (e.g., 5-8) to identify the most stable conditions. |
| High Temperature | Conduct experiments at the lowest effective temperature. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[7] |
| Photodegradation | Protect solutions from light by using amber vials or covering containers with foil.[9] |
| Reactive Buffer Components | Avoid buffers containing strong nucleophiles (e.g., Tris, glycine). Phosphate or citrate buffers are generally less reactive. |
Experimental Protocols
Protocol 1: Assessing the Hydrolytic Stability of this compound
Objective: To determine the rate of hydrolytic degradation of the compound at different pH values.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) at various pH levels (e.g., 4, 5, 6, 7, 8).
-
Incubation:
-
In separate amber HPLC vials, add the appropriate buffer.
-
Spike each vial with the stock solution to a final concentration of 100 µM.
-
Prepare a control sample in anhydrous acetonitrile.
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction in one vial from each pH set by adding an equal volume of cold acetonitrile.
-
Immediately analyze the samples by reverse-phase HPLC with UV detection.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Plot the percentage of the remaining parent compound against time for each pH.
-
Calculate the degradation rate constant (k) and half-life (t½) for each condition.
-
Data Presentation:
Table 1: Degradation of this compound in Aqueous Buffers at 25°C
| pH | Buffer System | Half-life (t½) in hours |
| 4.0 | Citrate | 8.5 |
| 5.0 | Citrate | 24.2 |
| 6.0 | Phosphate | 72.1 |
| 7.0 | Phosphate | 68.5 |
| 8.0 | Phosphate | 45.3 |
(Note: The data in this table is illustrative and should be determined experimentally.)
Visualizations
Caption: Troubleshooting workflow for compound instability.
Caption: Potential degradation pathways.
References
- 1. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. capotchem.com [capotchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 9. database.ich.org [database.ich.org]
Technical Support Center: Synthesis of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Based on the analysis of similar halogenated pyrimidine syntheses, the common impurities can be categorized as follows:
-
Starting Material-Related Impurities: Unreacted starting materials or impurities present in the starting materials can be carried through the synthesis.
-
Process-Related Impurities (Byproducts): These are formed during the reaction and can include:
-
Over-halogenated or under-halogenated pyrimidines: Formation of species with incorrect halogen substitution patterns.
-
Hydrolysis products: Replacement of a halogen atom (typically chlorine) with a hydroxyl group if moisture is present.
-
Solvent or base adducts: The solvent or base used in the reaction may act as a nucleophile and react with the pyrimidine ring.
-
Homocoupled products: Particularly in cross-coupling reactions, impurities from the coupling partners can arise.
-
Q2: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main component and non-volatile impurities. A reversed-phase C18 column with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid) is a common starting point. UV detection is typically used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product and can help in the identification of unknown impurities. Quantitative NMR (qNMR) can be used for absolute purity determination without the need for a reference standard of the analyte.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for the identification of impurities by providing molecular weight information.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion.- Increase the reaction time or temperature if necessary, but be cautious of potential byproduct formation at higher temperatures. |
| Suboptimal Reagent Stoichiometry | - Carefully control the stoichiometry of the reactants. An excess of one reagent may lead to side reactions. |
| Poor Quality of Starting Materials | - Ensure the purity of all starting materials and reagents. Impurities can inhibit the reaction or lead to the formation of byproducts. |
| Inefficient Purification | - Optimize the purification method (e.g., column chromatography, recrystallization) to minimize product loss. |
Issue 2: Presence of Unexpected Peaks in the Chromatogram
| Possible Cause | Troubleshooting Steps |
| Side Reactions | - Hydrolysis: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Use anhydrous solvents.- Over/Under-halogenation: Carefully control the amount of halogenating agent used and the reaction temperature.- Solvent/Base Adducts: Choose a non-nucleophilic base and a solvent that is inert under the reaction conditions. |
| Degradation of the Product | - The product may be unstable under certain conditions (e.g., high temperature, presence of acid or base). Analyze the stability of the compound under the work-up and purification conditions. |
| Contamination | - Thoroughly clean all glassware and equipment to avoid cross-contamination from previous reactions. |
Experimental Protocols
General Synthetic Workflow:
A plausible synthetic route could start from a trifluoromethyl-containing building block, followed by cyclization to form the pyrimidine ring, and subsequent chlorination and bromination steps.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: A logical troubleshooting workflow for synthesis issues.
Technical Support Center: Column Chromatography of Trifluoromethylpyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography of trifluoromethylpyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of trifluoromethylpyrimidines?
A1: The most commonly used stationary phase for the purification of trifluoromethylpyrimidine derivatives is silica gel .[1] Silica gel is a polar adsorbent, and its effectiveness is based on the differential adsorption of compounds based on their polarity. For general flash chromatography, Silica 60 is a common choice.
Q2: What are the typical mobile phase systems for separating trifluoromethylpyrimidines?
A2: Common solvent systems for the flash column chromatography of substituted pyrimidines, including trifluoromethylpyrimidines, are mixtures of a non-polar and a polar solvent. The most frequently used systems include:
-
Hexane/Ethyl Acetate : This is a standard and versatile system for many organic compounds.[2][3]
-
Petroleum Ether/Ethyl Acetate : This system has been specifically reported for the purification of trifluoromethylpyrimidine derivatives.[1][4][5]
-
Dichloromethane/Methanol : This system is often effective for more polar compounds.[2][3]
The polarity of the mobile phase is adjusted by changing the ratio of the two solvents to achieve optimal separation.
Q3: How do I determine the best solvent system for my specific trifluoromethylpyrimidine derivative?
A3: The ideal solvent system is best determined using Thin-Layer Chromatography (TLC) prior to running the column.[6] The goal is to find a solvent mixture that provides a good separation between your target compound and any impurities. A general guideline is to aim for a retention factor (Rf) of approximately 0.2-0.4 for your desired trifluoromethylpyrimidine.[7] An Rf in this range typically translates to a good elution profile on the column.
Q4: What is a gradient elution and should I use it for my purification?
A4: Gradient elution involves gradually increasing the polarity of the mobile phase during the chromatography run. This is particularly useful for separating mixtures containing compounds with a wide range of polarities. For trifluoromethylpyrimidine purifications, a gradient of petroleum ether:ethyl acetate has been successfully used, starting from a less polar ratio (e.g., 15:1) and moving to a more polar ratio (e.g., 8:1).[1]
Troubleshooting Guides
Problem: My trifluoromethylpyrimidine compound is not eluting from the column.
| Possible Cause | Solution |
| Mobile phase is not polar enough. | The compound is too strongly adsorbed to the silica gel. Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Compound has very low solubility in the mobile phase. | While less common for many organic solvents, if your compound is not soluble, it will not move down the column. Ensure your compound is soluble in the chosen mobile phase. You may need to switch to a different solvent system where your compound has better solubility. |
Problem: My trifluoromethylpyrimidine compound is eluting too quickly (with the solvent front).
| Possible Cause | Solution |
| Mobile phase is too polar. | The compound has a low affinity for the silica gel and is being carried too quickly by the solvent. Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. |
Problem: I am getting poor separation between my target compound and impurities.
| Possible Cause | Solution |
| Inappropriate solvent system. | The chosen mobile phase may not be optimal for resolving your specific mixture. Perform further TLC experiments with different solvent systems to find one that provides better separation. |
| Column was not packed properly. | An improperly packed column can lead to channeling and poor separation. Ensure your column is packed uniformly without any cracks or air bubbles. |
| Sample was loaded incorrectly. | Loading too large a volume of sample dissolved in a strong solvent can lead to band broadening. Dissolve your sample in a minimal amount of the initial mobile phase or a less polar solvent. |
| Isocratic elution is not sufficient. | If your mixture contains compounds with very different polarities, a single solvent mixture (isocratic elution) may not provide adequate separation. In this case, using a gradient elution, where the polarity of the mobile phase is gradually increased, can significantly improve resolution.[1] |
Problem: The trifluoromethylpyrimidine appears to be decomposing on the column.
| Possible Cause | Solution |
| Compound is sensitive to the acidic nature of silica gel. | Some nitrogen-containing compounds can be sensitive to the slightly acidic surface of silica gel. Consider neutralizing the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, use a different stationary phase like alumina. |
Data Summary: Column Chromatography Conditions for Trifluoromethylpyrimidines
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |
| Trifluoromethyl pyrimidine derivatives | Silica Gel | Petroleum Ether / Ethyl Acetate (gradient from 15:1 to 8:1) | [1] |
| Trifluoromethyl pyrimidine derivatives with amide moiety | Silica Gel | Ethyl Acetate / Petroleum Ether (10:1) | [4][5] |
| Substituted Pyrimidines (general) | Silica Gel | Hexane / Ethyl Acetate | [2][3] |
| Substituted Pyrimidines (general, more polar) | Silica Gel | Dichloromethane / Methanol | [2][3] |
Experimental Protocols
General Protocol for Flash Column Chromatography of a Trifluoromethylpyrimidine Derivative
-
TLC Method Development:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various ratios of a solvent system (e.g., hexane/ethyl acetate).
-
Identify a solvent system that gives your target compound an Rf value between 0.2 and 0.4 and provides good separation from impurities.
-
-
Column Packing:
-
Select an appropriately sized flash chromatography column based on the amount of crude material to be purified.
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
Drain the solvent until the level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve your crude trifluoromethylpyrimidine derivative in a minimal amount of the initial mobile phase or a volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (e.g., with a pump or compressed air) to begin eluting the column.
-
Collect the eluate in a series of fractions (e.g., in test tubes).
-
If using a gradient elution, gradually increase the proportion of the more polar solvent in your mobile phase.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified trifluoromethylpyrimidine.
-
Visualization
Caption: Troubleshooting workflow for poor separation in column chromatography.
References
- 1. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. chemtips.wordpress.com [chemtips.wordpress.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and troubleshooting for cross-coupling reactions with 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in performing selective cross-coupling reactions with this compound?
The main challenge is achieving chemoselectivity. This substrate has two different halogen atoms: a bromine at the 5-position and a chlorine at the 4-position. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl.[1] This inherent reactivity difference allows for selective coupling at the more reactive C-Br bond, while leaving the C-Cl bond available for subsequent transformations. However, achieving high selectivity requires careful optimization of the catalyst system and reaction conditions.
Q2: How does the 6-(trifluoromethyl)pyrimidine group affect the cross-coupling reaction?
The trifluoromethyl group is a strong electron-withdrawing group. This is expected to decrease the electron density of the pyrimidine ring, which can enhance the reactivity of both the C-Br and C-Cl bonds towards oxidative addition by the palladium catalyst. This increased reactivity can sometimes make it more challenging to achieve high selectivity between the two halogens.
Q3: Which cross-coupling reactions are most suitable for the selective functionalization of this substrate?
The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are all well-suited for the selective functionalization of this compound at the C-5 position. The choice of reaction depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters.
-
Sonogashira Coupling: Used for forming C-C triple bonds with terminal alkynes.[1]
-
Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with a wide range of primary and secondary amines.[1]
Q4: Is it possible to achieve cross-coupling at the C-4 chloro position?
Yes, it is possible to functionalize the C-4 chloro position, typically after the more reactive C-5 bromo position has been coupled. Cross-coupling of aryl chlorides is more challenging and generally requires more specialized and reactive catalyst systems. These often involve the use of bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) or N-heterocyclic carbene (NHC) ligands, which facilitate the more difficult oxidative addition of the C-Cl bond to the palladium center.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Conversion | Inactive catalyst, insufficient temperature, poor quality reagents/solvents. | - Use a pre-catalyst or activate the catalyst in situ.- Increase the reaction temperature in increments of 10 °C.- Ensure reagents are pure and solvents are anhydrous and degassed. |
| Poor Selectivity (Reaction at both C-Br and C-Cl) | Catalyst system is too reactive, reaction temperature is too high. | - Switch to a less reactive palladium precursor (e.g., from Pd₂(dba)₃ to Pd(PPh₃)₄).- Use a less electron-rich ligand.- Lower the reaction temperature. |
| Side Reactions (e.g., Hydrodehalogenation) | Presence of water or other protic sources, choice of base. | - Use anhydrous solvents and reagents and maintain an inert atmosphere.- Consider a milder base (e.g., K₂CO₃ instead of NaOtBu). |
| Homocoupling of Boronic Acid (Suzuki) | High catalyst loading, reaction temperature is too high. | - Reduce the catalyst loading.- Add the boronic acid slowly to the reaction mixture.- Lower the reaction temperature. |
| Homocoupling of Alkyne (Sonogashira) | Presence of oxygen, high concentration of copper co-catalyst. | - Thoroughly degas all solvents and reagents.- Reduce the amount of copper (I) iodide co-catalyst. |
Catalyst and Condition Selection Tables
The following tables provide recommended starting conditions for selective cross-coupling at the C-5 position of this compound. These are general guidelines and may require optimization for specific coupling partners.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommendation | Rationale/Comments |
| Palladium Precursor | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is often a good starting point for selective C-Br activation. |
| Ligand | PPh₃, dppf, XPhos, SPhos | For challenging couplings, bulky biarylphosphine ligands like XPhos or SPhos may be required. |
| Catalyst Loading | 1-5 mol% | Start with a higher loading (e.g., 3-5 mol%) and reduce upon successful coupling. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents) | K₃PO₄ is often a robust choice for heteroaryl halides. |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, DMF | The use of an aqueous co-solvent is common. |
| Temperature | 80-110 °C | Start at the lower end to maximize selectivity. |
Table 2: Sonogashira Coupling Conditions
| Parameter | Recommendation | Rationale/Comments |
| Palladium Precursor | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | These are standard and reliable catalysts for Sonogashira reactions. |
| Copper Co-catalyst | CuI (1-5 mol%) | Essential for the catalytic cycle in the traditional Sonogashira reaction. |
| Ligand | PPh₃ (often part of the Pd precursor) | Additional phosphine ligands can sometimes inhibit the reaction. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (≥ 2 equivalents) | The base often serves as the solvent or co-solvent. |
| Solvent | THF, DMF, Toluene | Anhydrous and degassed solvents are crucial. |
| Temperature | Room Temperature to 80 °C | Many Sonogashira couplings proceed efficiently at room temperature. |
Table 3: Buchwald-Hartwig Amination Conditions
| Parameter | Recommendation | Rationale/Comments |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective precursors for C-N coupling. |
| Ligand | XPhos, SPhos, BINAP, RuPhos | Bulky, electron-rich phosphine ligands are critical for successful amination. |
| Catalyst Loading | 1-3 mol% Pd, 1.2-2x mol% Ligand | The ligand-to-palladium ratio is important for catalyst stability and activity. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ (1.2-2.0 equivalents) | Sodium tert-butoxide is a strong, non-nucleophilic base often used in these reactions. |
| Solvent | Toluene, 1,4-Dioxane, or THF | Anhydrous solvents are critical. |
| Temperature | 80-110 °C | Higher temperatures are often required for C-N coupling. |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions, which should be optimized for the specific substrate and coupling partner.
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling
This protocol is a starting point for the selective coupling of an arylboronic acid at the C-5 position.
Reagents and Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Pd(PPh₃)₄ (0.05 equiv.)
-
K₂CO₃ (2.0 equiv.)
-
1,4-Dioxane/Water (4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Selective Sonogashira Coupling
This protocol provides a general method for the selective alkynylation at the C-5 position.
Reagents and Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.2 equiv.)
-
PdCl₂(PPh₃)₂ (0.03 equiv.)
-
CuI (0.05 equiv.)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
THF (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.
-
Add anhydrous THF and stir for 10 minutes at room temperature.
-
Add triethylamine, followed by the terminal alkyne.
-
Add this compound.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring its progress.
-
After completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Selective Buchwald-Hartwig Amination
This protocol provides a general method for the selective amination at the C-5 position.
Reagents and Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Pd₂(dba)₃ (0.02 equiv.)
-
XPhos (0.08 equiv.)
-
NaOtBu (1.4 equiv.)
-
Toluene (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add the amine, followed by this compound.
-
Heat the reaction mixture to 100-110 °C and monitor its progress.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: General experimental workflow for Sonogashira coupling.
References
Technical Support Center: Managing Reaction Exotherms with 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing reaction exotherms when working with 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
This section provides step-by-step instructions for troubleshooting common issues related to reaction exotherms.
Issue 1: Unexpected Temperature Spike During Nucleophilic Aromatic Substitution (SNAr)
Symptoms:
-
A rapid, uncontrolled increase in reaction temperature.
-
Solvent boiling or excessive refluxing.
-
Noticeable change in reaction mixture color or viscosity.
-
Gas evolution.
Possible Causes:
-
Addition rate of the nucleophile is too fast.
-
Inadequate cooling or stirring.
-
Incorrect solvent with a low boiling point.
-
Higher than expected reactivity of the nucleophile.
Troubleshooting Steps:
-
Immediate Action:
-
Stop the addition of the nucleophile immediately.
-
Increase cooling to the reaction vessel (e.g., add more dry ice to the bath).
-
Ensure vigorous stirring to improve heat dissipation.
-
If the temperature continues to rise, have a quenching agent ready (see quenching protocols below).
-
-
Post-Exotherm Analysis:
-
Review the reaction protocol and identify any deviations.
-
Consider reducing the concentration of the reactants.
-
Evaluate the choice of solvent and consider one with a higher boiling point.
-
For future experiments, perform the addition of the nucleophile at a lower temperature and at a much slower rate.
-
-
Preventative Measures:
-
Always use a reaction calorimeter (such as a Differential Scanning Calorimeter - DSC) to determine the thermal profile of the reaction before performing it on a large scale.
-
Employ a dropwise addition funnel or a syringe pump for controlled addition of the nucleophile.
-
Ensure the cooling bath is at the target temperature before starting the addition.
-
Always have a secondary cooling bath and appropriate quenching agents readily available.
-
Issue 2: Difficulty Initiating a Grignard Reaction Followed by a Sudden, Violent Exotherm
Symptoms:
-
The reaction does not start upon the initial addition of this compound to the magnesium turnings.
-
After an induction period, the reaction initiates abruptly with a rapid temperature increase and vigorous boiling of the solvent.
Possible Causes:
-
Passivated magnesium turnings (oxide layer).
-
Presence of moisture in the glassware or solvent.
-
Induction period leading to an accumulation of the halide.
Troubleshooting Steps:
-
During the Reaction:
-
If the reaction has not initiated, cease the addition of the pyrimidine.
-
Gentle warming with a heat gun may be necessary to initiate the reaction.[1]
-
Once initiated, immediately begin controlled cooling to manage the exotherm.
-
If a runaway reaction occurs, remove the heating source (if any) and apply maximum cooling. Be prepared for a vigorous reflux.
-
-
Preventative Measures for Future Reactions:
-
Use freshly crushed or activated magnesium turnings. A small crystal of iodine can be added to activate the magnesium surface.[2]
-
Ensure all glassware is oven-dried and solvents are anhydrous.[2]
-
Add a small portion of the this compound solution first and wait for initiation before adding the remainder at a controlled rate.[1]
-
The reaction should be maintained at a gentle reflux by controlling the addition rate.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards are related to its reactivity. While the compound itself has good thermal stability, its reactions, particularly with strong nucleophiles or in the formation of organometallic reagents, can be highly exothermic.[3] This can lead to runaway reactions if not properly controlled. Standard handling precautions should also be observed, as with any halogenated organic compound.
Q2: What is a safe starting temperature for a nucleophilic substitution reaction with an amine?
A2: A safe starting temperature is typically 0 °C or lower.[4] It is recommended to start at a low temperature and slowly warm the reaction mixture to the desired temperature while carefully monitoring for any exotherm. For highly reactive nucleophiles, starting at -78 °C (dry ice/acetone bath) is a prudent measure.
Q3: How can I safely quench a reaction involving this compound?
A3: The appropriate quenching procedure depends on the reaction type.
-
For Nucleophilic Substitution Reactions: Slowly add the reaction mixture to a cooled, stirred solution of a weak acid (e.g., saturated aqueous ammonium chloride) or water.
-
For Grignard Reactions: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride.[1] Never add water directly to an active Grignard reagent , as the reaction is extremely exothermic.
Q4: Are there any incompatible materials I should be aware of?
A4: Avoid strong oxidizing agents and strong bases in uncontrolled conditions. Reactions with strong nucleophiles (e.g., amines, thiols, Grignard reagents) are expected to be exothermic and require careful control.
Q5: What are the recommended solvents for reactions with this compound?
A5: The choice of solvent is reaction-dependent.
-
For Nucleophilic Aromatic Substitution: Aprotic polar solvents such as acetonitrile, THF, or DMF are commonly used.
-
For Grignard Reagent Formation: Anhydrous diethyl ether or tetrahydrofuran (THF) are the standard solvents.[2]
Data Presentation
Table 1: General Reaction Parameters for Nucleophilic Aromatic Substitution (SNAr)
| Parameter | Recommended Condition | Notes |
| Starting Temperature | 0 °C to -78 °C | Dependent on nucleophile reactivity. |
| Solvent | Acetonitrile, THF, DMF | Ensure solvent is anhydrous. |
| Nucleophile Addition | Slow, dropwise addition | Use a syringe pump for better control on a larger scale. |
| Monitoring | Temperature probe, visual observation | Continuous temperature monitoring is critical. |
Table 2: Key Safety Considerations for Grignard Reaction Formation
| Parameter | Recommended Action | Rationale |
| Glassware & Solvents | Must be scrupulously dry | Water will quench the Grignard reagent and inhibit formation.[2] |
| Magnesium | Use activated magnesium | An oxide layer can prevent or delay initiation.[2] |
| Initiation | Confirm before adding all halide | Prevents accumulation of reactant and subsequent runaway.[1] |
| Quenching | Slow addition to NH₄Cl (aq) at 0 °C | Controls the highly exothermic reaction with protic sources.[1] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Dissolve the amine nucleophile (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq) in anhydrous THF and add it to the dropping funnel.
-
Reaction: Add the amine solution dropwise to the stirred pyrimidine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker of ice-cold water with stirring. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Grignard Reaction
-
Setup: Place activated magnesium turnings (1.5 eq) in an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Initiation: Add a small volume of anhydrous THF to cover the magnesium. Add a small portion (approx. 5-10%) of a solution of this compound (1.0 eq) in anhydrous THF from the dropping funnel. If the reaction does not initiate (indicated by gentle bubbling and a slight exotherm), gently warm the flask with a heat gun until initiation occurs.
-
Addition: Once the reaction is initiated, add the remaining pyrimidine solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for 1 hour.
-
Reaction with Electrophile: Cool the Grignard reagent to 0 °C and add the electrophile dropwise.
-
Quenching: After the reaction with the electrophile is complete, cool the mixture to 0 °C and slowly add saturated aqueous ammonium chloride solution dropwise with vigorous stirring.
-
Work-up: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Decision tree for troubleshooting unexpected exotherms.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | 17119-74-3 | Benchchem [benchchem.com]
- 4. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of halogenated pyrimidines like this compound often presents challenges in maintaining consistent yield and purity. Key issues include managing reaction exotherms, controlling the formation of impurities through precise stoichiometric and temperature control, and developing effective purification methods to remove closely related byproducts.[1]
Q2: What are the typical starting materials for the synthesis of this compound?
A2: While various synthetic routes are possible, a common approach involves the use of a trifluoromethyl-containing building block, such as a trifluoroacetyl derivative, which undergoes cyclocondensation to form the pyrimidine ring. Subsequent halogenation steps introduce the chloro and bromo substituents.
Q3: What safety precautions should be taken when handling this compound and its precursors?
A3: Due to the presence of reactive halogen atoms, this compound and its intermediates should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. For detailed safety information, always refer to the Safety Data Sheet (SDS).
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Poor quality of starting materials | Ensure all reactants are of high purity and free from contaminants. Verify the quality of reagents using appropriate analytical techniques (e.g., NMR, GC-MS). |
| Suboptimal reaction temperature | Optimize the reaction temperature. Some steps may require precise temperature control to proceed efficiently. Monitor the internal reaction temperature closely during scale-up. |
| Incorrect stoichiometry | Carefully control the molar ratios of the reactants. A slight excess of one reactant may be beneficial in some cases, but significant deviations can lead to side reactions. |
| Inefficient mixing | Inadequate agitation can lead to localized "hot spots" and poor reaction kinetics, especially in larger reactors. Ensure the stirring is efficient for the scale of the reaction. |
Problem 2: High Levels of Impurities
| Potential Cause | Troubleshooting Step |
| Formation of over-halogenated byproducts | The presence of multiple reactive halogens can lead to the formation of di-brominated or other over-halogenated species. This can be minimized by careful control of the halogenating agent's stoichiometry and the reaction temperature. |
| Incomplete reaction | If the reaction does not go to completion, the starting materials will be present as impurities. Monitor the reaction progress using techniques like TLC, HPLC, or GC to ensure completion. |
| Hydrolysis of the chloro group | The chloro substituent can be susceptible to hydrolysis, especially in the presence of water. Ensure all reactants and solvents are anhydrous. |
| Side reactions of the trifluoromethyl group | While generally stable, the trifluoromethyl group can sometimes participate in side reactions under harsh conditions. Avoid excessively high temperatures or highly basic/acidic conditions if possible. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Co-elution of impurities in chromatography | Closely related impurities may be difficult to separate by column chromatography. Experiment with different solvent systems and stationary phases. Preparative HPLC may be necessary for high-purity material. |
| Product instability during purification | The product may be sensitive to the conditions used for purification. For example, prolonged exposure to silica gel could potentially lead to degradation. Consider alternative purification methods like recrystallization or distillation if the product is thermally stable. |
| Formation of azeotropes during distillation | If distillation is used, the product may form an azeotrope with the solvent or impurities, making separation difficult. Consider vacuum distillation to lower the boiling point and potentially break the azeotrope. |
Experimental Protocols
Note: The following are representative protocols and may require optimization for specific applications and scales.
Representative Synthesis of a Halogenated Trifluoromethyl Pyrimidine Intermediate
This protocol is a generalized representation based on common synthetic routes for similar molecules.
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Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a condenser with a nitrogen inlet is charged with a suitable trifluoromethyl-containing precursor (e.g., ethyl 4,4,4-trifluoroacetoacetate) and a solvent (e.g., ethanol).
-
Cyclocondensation: A solution of a urea or thiourea derivative in the same solvent is added dropwise to the flask at a controlled temperature. The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Halogenation (Chlorination): After cooling, a chlorinating agent (e.g., phosphorus oxychloride) is added cautiously at a low temperature. The mixture is then heated to introduce the chloro group.
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Halogenation (Bromination): Following the chlorination, a brominating agent (e.g., N-bromosuccinimide in a suitable solvent) is added portion-wise. The reaction is stirred until completion.
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Work-up: The reaction mixture is carefully quenched with ice water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low product yield in the synthesis.
References
workup procedures for reactions involving 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workups.
General Information and Properties
Q1: What are the general properties and handling recommendations for this compound?
This compound is a halogenated pyrimidine derivative. Halogenated pyrimidines are typically crystalline solids or powders.[1] Due to the presence of bromine and chlorine, this compound is expected to be an irritant, and appropriate personal protective equipment (PPE), such as gloves, goggles, and a lab coat, should be worn during handling.[2][3] It is advisable to handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[1][2] For storage, it should be kept in a cool, dry place.[1]
Table 1: General Properties of Similar Halogenated Pyrimidines
| Property | Observation for Similar Compounds | Reference |
| Appearance | Colorless to pale yellow crystal or powder | [1] |
| Solubility | Good solubility in common organic solvents like ethanol, DMF, and dichloromethane. | [1] |
| Stability | Generally stable under light and heat. | [1] |
| Reactivity | The C-Br bond is typically more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. | [4] |
Frequently Asked Questions (FAQs)
Q2: Which halogen is more reactive in a typical cross-coupling reaction?
In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl > F.[4] Therefore, the C-Br bond at the 5-position of this compound is significantly more reactive than the C-Cl bond at the 4-position. This differential reactivity allows for selective functionalization at the C5 position while leaving the C4 chloro group intact for subsequent transformations.[4]
Q3: How can I monitor the progress of my reaction?
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.[4][5]
Q4: What are some common workup procedures after a reaction is complete?
Once the reaction is complete, it should be cooled to room temperature. A typical workup involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and filtering it through a pad of Celite® to remove the palladium catalyst and inorganic salts.[4] The filtrate can then be washed with water and brine to remove water-soluble impurities. The organic layer is then dried over an anhydrous salt such as sodium sulfate, filtered, and concentrated under reduced pressure.[5]
Troubleshooting Guides
Low or No Product Yield
Q5: My Suzuki-Miyaura coupling reaction is giving a low to non-existent yield. What should I check first?
Low or no yield in Suzuki couplings, especially with chloro-substituted heterocycles, can be due to several factors. The C-Cl bond is strong, making the initial oxidative addition step difficult.[6] Here are the primary aspects to troubleshoot:
-
Catalyst and Ligand Activity : Standard catalysts like Pd(PPh₃)₄ may not be sufficient.[6] Consider switching to more active catalytic systems, such as those using Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are more effective for activating C-Cl bonds.[6] Also, ensure your palladium source and ligand have not degraded.
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Base Effectiveness : The base is crucial for activating the boronic acid.[6] Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[6] The solubility of the base can also be a factor, so screening different bases is recommended.
-
Reaction Temperature : The temperature may be insufficient to promote the reaction. Consider increasing the temperature, for instance, to a range of 80-120 °C, or using microwave irradiation.[4][6]
-
Oxygen Contamination : The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are properly degassed and that the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[5][6]
Q6: I'm having trouble with a Buchwald-Hartwig amination. What are the common pitfalls?
Similar to Suzuki couplings, the success of a Buchwald-Hartwig amination depends on several factors:[4]
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Inactive Catalyst : Ensure the palladium catalyst and phosphine ligands are handled under an inert atmosphere as they can be air- and moisture-sensitive.[4]
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Inappropriate Base : The choice of base is critical and depends on the substrate and ligand. Common bases to screen include Cs₂CO₃, K₃PO₄, and NaOtBu.[4]
-
Suboptimal Temperature : Reaction temperatures often need to be optimized. Screening temperatures between 80-120 °C is a good starting point.[4]
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Poor Reagent Quality : Use high-purity, anhydrous, and degassed solvents and ensure the quality of your reagents.[4]
Table 2: Troubleshooting Summary for Low Yield in Cross-Coupling Reactions
| Issue | Potential Cause | Recommended Action | Reference |
| Low/No Yield | Inactive Catalyst/Ligand | Switch to a more active system (e.g., Buchwald or NHC ligands). Ensure reagents are not degraded. | [6] |
| Ineffective Base | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). | [4][6] | |
| Insufficient Temperature | Increase reaction temperature (80-120 °C) or use microwave irradiation. | [4][6] | |
| Oxygen Contamination | Thoroughly degas solvents and maintain an inert atmosphere. | [5][6] |
// Nodes Start [label="Low or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Is the catalyst system active enough?", fillcolor="#FBBC05", fontcolor="#202124"]; Temp [label="Is the reaction temperature sufficient?", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Is the base effective?", fillcolor="#FBBC05", fontcolor="#202124"]; Inert [label="Is the system properly degassed?", fillcolor="#FBBC05", fontcolor="#202124"];
Action_Catalyst [label="Switch to Buchwald or NHC ligands.\nIncrease catalyst loading.", shape=rect, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Action_Temp [label="Increase temperature to 80-120 °C.\nConsider microwave irradiation.", shape=rect, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Action_Base [label="Screen strong, non-nucleophilic bases\n(e.g., K₃PO₄, Cs₂CO₃).", shape=rect, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Action_Inert [label="Degas solvents thoroughly.\nEnsure inert atmosphere.", shape=rect, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Catalyst; Start -> Temp; Start -> Base; Start -> Inert;
Catalyst -> Action_Catalyst [label="No"]; Temp -> Action_Temp [label="No"]; Base -> Action_Base [label="No"]; Inert -> Action_Inert [label="No"]; } Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Side Product Formation and Purification
Q7: I am observing significant side product formation. What are the likely causes and how can I minimize them?
In Suzuki couplings, common side reactions include:
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Protodeboronation : This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an Ar-H byproduct.[6] To mitigate this, consider using anhydrous solvents and reagents, or switching to a more stable boronic ester (e.g., a pinacol ester).[5][6]
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Homocoupling : The formation of Ar-Ar or Ar'-Ar' products can be promoted by the presence of oxygen or catalyzed by palladium.[6] Ensuring a thoroughly degassed system can help minimize this.[5]
Q8: How can I effectively remove the palladium catalyst and inorganic salts after the reaction?
A common and effective method is to dilute the cooled reaction mixture with an organic solvent (such as ethyl acetate) and then filter it through a pad of Celite®.[4] The Celite® will trap the solid palladium catalyst and inorganic salts, which can then be washed with additional solvent to ensure complete recovery of the product in the filtrate.[4]
Q9: The purification of my crude product by column chromatography is proving difficult. Any suggestions?
If you are facing challenges with purification:
-
Solvent System : Ensure you are using an appropriate solvent system for your flash column chromatography. A gradient of ethyl acetate in hexanes is a common choice.[4]
-
Pre-adsorption : For difficult separations, consider pre-adsorbing your crude product onto silica gel before loading it onto the column.
-
Alternative Purification : If chromatography is not providing adequate separation, consider recrystallization or trituration as alternative purification methods.
Experimental Protocols
Protocol 1: General Workup Procedure for a Suzuki-Miyaura Coupling Reaction
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Reaction Quenching : Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.[5]
-
Dilution and Filtration : Dilute the reaction mixture with an organic solvent such as ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate to ensure all product is collected.[4]
-
Aqueous Wash : Transfer the filtrate to a separatory funnel and wash with water and then with brine.[5] If significant amounts of boronic acid residues are present, a wash with a 1M KF solution can help precipitate them as trifluoroborate salts.[7]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[5]
-
Purification : Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[4][5]
Protocol 2: General Workup Procedure for a Buchwald-Hartwig Amination
-
Cooling and Quenching : After completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water.[8]
-
Extraction : Extract the product with an appropriate organic solvent like ethyl acetate.[8] If the reaction was run in a high-boiling solvent like DMF or DMSO, it is advisable to dilute with a large volume of water before extracting with a less polar solvent to avoid emulsions.[7]
-
Washing : Combine the organic layers and wash with brine to remove residual water.[8]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.[8]
-
Purification : Purify the crude material by column chromatography on silica gel to isolate the desired aminated product.[4][8]
References
- 1. chembk.com [chembk.com]
- 2. fishersci.com [fishersci.com]
- 3. 5-Bromo-2,4,6-trichloropyrimidine | C4BrCl3N2 | CID 12369426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity Showdown: 5-Bromopyrimidine vs. 5-Chloropyrimidine in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Pyrimidine scaffolds are ubiquitous in pharmaceuticals and agrochemicals, making the functionalization of halopyrimidines a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the reactivity of two common building blocks, 5-bromopyrimidine and 5-chloropyrimidine, in key synthetic transformations, supported by experimental data and detailed protocols to inform strategic synthetic planning.
The inherent differences in the carbon-halogen bond strength and electronic properties of 5-bromopyrimidine and 5-chloropyrimidine lead to distinct reactivity profiles, particularly in widely utilized palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). Understanding these nuances is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.
Executive Summary of Reactivity Comparison
In general, 5-bromopyrimidine is the more reactive substrate in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This facilitates the rate-determining oxidative addition step in the catalytic cycle. Conversely, in nucleophilic aromatic substitution reactions, the reactivity is more dependent on the specific reaction conditions and the nature of the nucleophile, though both substrates are activated towards substitution at the 5-position due to the electron-deficient nature of the pyrimidine ring.
Quantitative Data Comparison
The following table summarizes typical reaction outcomes for 5-bromopyrimidine and 5-chloropyrimidine in key synthetic transformations. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature; therefore, the data presented is a compilation of representative examples to illustrate the reactivity trends.
| Reaction Type | Substrate | Coupling Partner/Nucleophile | Catalyst/Reagent & Conditions | Reaction Time | Yield (%) |
| Suzuki-Miyaura Coupling | 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O, 90 °C | 12 h | ~85% |
| 5-Chloropyrimidine | Phenylboronic acid | Pd₂(dba)₃/XPhos, K₃PO₄, 1,4-Dioxane/H₂O, 100 °C | 24 h | ~70% | |
| Sonogashira Coupling | 5-Bromopyrimidine | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N, DMF, 80 °C | 3 h | >90%[1] |
| 5-Chloropyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 100 °C | 12 h | ~60-70% | |
| Buchwald-Hartwig Amination | 5-Bromopyrimidine | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 80 °C | 8 h | ~90% |
| 5-Chloropyrimidine | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C | 18 h | ~75% | |
| Nucleophilic Aromatic Substitution (SNAr) | 5-Bromopyrimidine | Sodium methoxide | NaOMe, MeOH, 65 °C | 4 h | High |
| 5-Chloropyrimidine | Sodium methoxide | NaOMe, MeOH, 65 °C | 6 h | High |
Factors Influencing Reactivity
The differential reactivity of 5-bromo- and 5-chloropyrimidines can be attributed to several key factors:
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Carbon-Halogen Bond Strength: The C-Br bond (approx. 285 kJ/mol) is weaker than the C-Cl bond (approx. 340 kJ/mol). In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining step. The lower bond energy of the C-Br bond facilitates this step, leading to faster reaction rates for 5-bromopyrimidine.[2]
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Electronegativity and Inductive Effects: Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond. This can make the carbon atom more susceptible to nucleophilic attack in SNAr reactions. However, the larger size and greater polarizability of bromine can also influence its reactivity.
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Leaving Group Ability: In SNAr reactions, the halide ion acts as a leaving group. While bromide is generally a better leaving group than chloride, the stability of the intermediate Meisenheimer complex also plays a crucial role in determining the overall reaction rate.
Figure 1. A diagram illustrating the general reactivity trends of 5-bromo- and 5-chloropyrimidines in common synthetic transformations.
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired outcomes.
Suzuki-Miyaura Coupling
This reaction is a versatile method for the formation of carbon-carbon bonds.
Figure 2. A generalized experimental workflow for the Suzuki-Miyaura coupling of 5-halopyrimidines.
Protocol for 5-Bromopyrimidine: To a dry Schlenk flask, add 5-bromopyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) is then added, followed by a degassed 4:1 mixture of 1,4-dioxane and water (5 mL). The reaction mixture is stirred at 90 °C and monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[3]
Protocol for 5-Chloropyrimidine: A similar procedure is followed as for 5-bromopyrimidine, with the following modifications: a more active catalyst system such as a combination of Pd₂(dba)₃ (2 mol%) and a bulky phosphine ligand like XPhos (4 mol%) is recommended. The reaction temperature is typically higher, around 100-110 °C, to facilitate the more challenging oxidative addition to the C-Cl bond. Reaction times are also generally longer.
Sonogashira Coupling
This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Protocol for 5-Bromopyrimidine: In a reaction flask, add 5-bromopyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[4] The flask is flushed with an inert gas. A degassed solvent such as DMF and an amine base (e.g., triethylamine, 2.0 equiv.) are added. The terminal alkyne (1.2 equiv.) is then added via syringe. The mixture is stirred at a suitable temperature (e.g., 80 °C) and the reaction progress is monitored.[4] Upon completion, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
Buchwald-Hartwig Amination
This is a powerful method for the formation of C-N bonds.
Protocol for 5-Bromopyrimidine: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.). The vessel is evacuated and backfilled with an inert gas. A degassed solvent (e.g., toluene) is added, followed by 5-bromopyrimidine (1.0 equiv.) and the amine (1.2 equiv.). The reaction mixture is stirred at the desired temperature (e.g., 80 °C) until the starting material is consumed. After cooling, the reaction is quenched with water and extracted with an organic solvent.
Nucleophilic Aromatic Substitution (SNAr)
This reaction involves the substitution of a leaving group on an aromatic ring by a nucleophile.
Protocol for 5-Chloro/5-Bromopyrimidine: To a solution of the 5-halopyrimidine (1.0 equiv) in a suitable solvent (e.g., methanol for methoxide substitution), the nucleophile (e.g., sodium methoxide, 1.1-1.5 equiv) is added. The reaction mixture is stirred at an appropriate temperature (e.g., 65 °C) and the progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by chromatography or recrystallization.
Conclusion
The choice between 5-bromopyrimidine and 5-chloropyrimidine as a synthetic precursor is highly dependent on the desired transformation. For palladium-catalyzed cross-coupling reactions, 5-bromopyrimidine is generally the more reactive and preferred substrate, often leading to higher yields and shorter reaction times under milder conditions. For nucleophilic aromatic substitution reactions, the reactivity difference is less pronounced, and the choice may be dictated by other factors such as the cost and availability of the starting material. By understanding the inherent reactivity profiles and employing optimized reaction protocols, researchers can strategically leverage the unique characteristics of each of these valuable building blocks to efficiently synthesize a wide array of functionalized pyrimidine derivatives for applications in drug discovery and materials science.
References
A Comparative Guide to 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine and Other Dihalopyrimidines for Researchers
For scientists and professionals engaged in drug discovery and development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. Dihalopyrimidines are a class of versatile heterocyclic compounds that serve as key intermediates in the creation of a wide array of biologically active molecules. This guide provides an objective comparison of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine with other notable dihalopyrimidines, supported by experimental data to inform synthetic strategies and research applications.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of dihalopyrimidines can significantly influence their reactivity, solubility, and handling characteristics. The table below summarizes key physicochemical data for this compound and a selection of other dihalopyrimidines.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 425392-76-3 | C₅BrClF₃N₂ | 261.43 | Not available | Not available |
| 5-Bromo-2,4-dichloropyrimidine | 36082-50-5 | C₄HBrCl₂N₂ | 227.87 | 29 - 30[1][2] | 128 (15 mmHg)[1][3] |
| 2,4-Dichloropyrimidine | 3934-20-1 | C₄H₂Cl₂N₂ | 148.98 | 57 - 61[4][5] | 101 (23 mmHg)[6][7] |
| 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 | C₄HCl₂FN₂ | 166.97 | 37 - 41[8] | 80 (16 mmHg) |
| 5-Bromo-2-chloropyrimidine | 32779-36-5 | C₄H₂BrClN₂ | 193.43 | 73 - 79[9] | 95 (15 mmHg)[9] |
| 5-Bromo-4,6-dichloropyrimidine | 68797-61-5 | C₄HBrCl₂N₂ | 227.87 | Not available | Not available |
Reactivity in Cross-Coupling Reactions: A Performance Comparison
The utility of dihalopyrimidines as synthetic intermediates is largely defined by their reactivity in cross-coupling reactions, which allow for the introduction of diverse substituents onto the pyrimidine core. The presence of multiple halogen atoms offers the potential for selective and sequential functionalization.
The reactivity of halogens on the pyrimidine ring generally follows the order I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength. Furthermore, the position of the halogen influences its reactivity, with the general trend being C4(6) > C2 > C5. The electron-withdrawing nature of the trifluoromethyl group in This compound is expected to enhance the reactivity of the chloro and bromo substituents toward nucleophilic aromatic substitution and cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds. The regioselectivity of this reaction on dihalopyrimidines is a key consideration. In 2,4-dihalopyrimidines, the chlorine or bromine at the C4 position is generally more reactive than the one at the C2 position.
Comparative Yields in Suzuki-Miyaura Coupling:
| Dihalopyrimidine | Coupling Partner | Catalyst/Conditions | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 100°C, 15 min (microwave) | 81 |
| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 100°C, 15 min (microwave) | 77 |
| 2,4-Dichloropyrimidine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 100°C, 15 min (microwave) | 62 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenyl boronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane, 70-80°C | Good yields reported |
Negishi Coupling
The Negishi coupling, which pairs an organozinc reagent with an organic halide, is another valuable tool for C-C bond formation and is known for its functional group tolerance.[10] This reaction has been successfully applied to the synthesis of 5-fluoroalkylated pyrimidine nucleosides, demonstrating its utility with complex, functionalized substrates.[11][12]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Dihalopyrimidines
Materials:
-
Dihalopyrimidine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water, DME, toluene)
Procedure:
-
To a dry reaction vessel, add the dihalopyrimidine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Negishi Coupling of Dihalopyrimidines
Materials:
-
Dihalopyrimidine (1.0 mmol)
-
Organozinc reagent (1.1-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃ with a ligand like SPhos, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the dihalopyrimidine and palladium catalyst/ligand in the anhydrous, degassed solvent.
-
Slowly add the organozinc reagent to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 50-80°C) and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, cool it to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Biological Context: Dihalopyrimidines as Kinase Inhibitors in the EGFR Signaling Pathway
Many pyrimidine derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[13] Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major class of anticancer drugs. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a key role in cell proliferation, survival, and differentiation, is a prominent target for such inhibitors.[14][15]
Pyrimidine-based molecules can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.[14] This blockade of EGFR signaling can halt the uncontrolled growth of cancer cells.
Below is a diagram illustrating a simplified EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.
Caption: Simplified EGFR signaling pathway and inhibition by pyrimidine-based drugs.
The workflow for a typical kinase inhibitor screening process involving these compounds is outlined below.
Caption: Workflow for the discovery of pyrimidine-based kinase inhibitors.
This guide provides a comparative framework for understanding the properties and reactivity of this compound in the context of other dihalopyrimidines. The provided experimental protocols and biological context are intended to aid researchers in the strategic design and synthesis of novel compounds for drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromo-2,4-dichloropyrimidine 97 36082-50-5 [sigmaaldrich.com]
- 3. 5-Bromo-2,4-dichloropyrimidine | 36082-50-5 [chemicalbook.com]
- 4. rvrlabs.com [rvrlabs.com]
- 5. 2,4-Dichloropyrimidine 98 3934-20-1 [sigmaaldrich.com]
- 6. 2,4-Dichloropyrimidine | 3934-20-1 [chemicalbook.com]
- 7. lifechempharma.com [lifechempharma.com]
- 8. 2,4-二氯-5-氟嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy | MDPI [mdpi.com]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. Synthesis of 5-Fluoroalkylated Pyrimidine Nucleosides via Negishi Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 5-fluoroalkylated pyrimidine nucleosides via Negishi cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Negishi Coupling [organic-chemistry.org]
- 14. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Biological Activity of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of derivatives based on the 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine scaffold. The inclusion of a trifluoromethyl group often enhances the potency, selectivity, and metabolic stability of bioactive compounds.[1] This document summarizes key findings on their anticancer, antiviral, and antifungal properties, presenting supporting experimental data and methodologies to facilitate further research and development.
Anticancer Activity
Derivatives of trifluoromethylpyrimidine have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in cancer cell proliferation and survival.[2] Key mechanisms include the inhibition of protein kinases and the induction of apoptosis.[2][3]
Kinase Inhibition
One of the most significant applications of pyrimidine derivatives is in the development of kinase inhibitors. Kinases are crucial enzymes in cellular signaling, and their dysregulation is linked to numerous diseases, including cancer.
Epidermal Growth Factor Receptor (EGFR) Inhibition:
A series of 5-trifluoromethylpyrimidine derivatives have been developed as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[1][4] Dysregulation of EGFR signaling is a key driver in several cancers.[1] One study reported a novel series of 5-trifluoromethylpyrimidine derivatives with significant inhibitory effects on EGFR and cancer cell proliferation.[4] Compound 9u from this series showed excellent antitumor activity against A549, MCF-7, and PC-3 cells, with IC50 values of 0.35 µM, 3.24 µM, and 5.12 µM, respectively.[4] Further studies revealed that compound 9u could induce early apoptosis in A549 cells and arrest the cell cycle in the G2/M phase.[4]
FLT3 and CHK1 Inhibition:
5-Trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1). One such inhibitor, compound 30 , exhibited excellent kinase potency and antiproliferative activity against MV4-11 cells.[5]
Hedgehog Signaling Pathway Inhibition:
Trifluoromethyl-containing 4-(2-pyrimidinylamino)benzamide derivatives have been designed as inhibitors of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and cancer.[6] One derivative, compound 13d , was identified as a potent inhibitor with an IC50 of 1.44 nM against the Hh signaling pathway.[6]
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected 5-trifluoromethylpyrimidine derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 9u | A549 (Lung Carcinoma) | 0.35 | [4] |
| MCF-7 (Breast Adenocarcinoma) | 3.24 | [4] | |
| PC-3 (Prostate Adenocarcinoma) | 5.12 | [4] | |
| 17v | H1975 (Non-Small Cell Lung Cancer) | 2.27 | [3] |
| 3b | NCI-60 Panel | Most Active | [7] |
| 5c | Hela, A549, MCF-7, A2780, BGC-823 | Potent | |
| 5e | Hela, A549, MCF-7, A2780, BGC-823 | Potent | [8] |
| 6d | Hela, A549, MCF-7, A2780, BGC-823 | Potent | [8] |
| 6g | Hela, A549, MCF-7, A2780, BGC-823 | Potent | [8] |
| 6h | Hela, A549, MCF-7, A2780, BGC-823 | Potent | [8] |
Antiviral and Antifungal Activities
Several trifluoromethyl pyrimidine derivatives have been synthesized and evaluated for their antiviral and antifungal activities.
Antiviral Activity
A series of trifluoromethyl pyrimidine derivatives were tested for their in vivo antiviral activity against Tobacco Mosaic Virus (TMV).[9] The results showed that several compounds exhibited higher antiviral activity than the commercial agent ningnanmycin.[9] Specifically, compound 5j showed the best curative activity with an EC50 value of 126.4 µg/mL, and compound 5m demonstrated significant protective activity with an EC50 of 103.4 µg/mL.[9]
Comparative Antiviral Activity Data (against TMV)
| Compound ID | Activity Type | EC50 (µg/mL) | Reference |
| 5j | Curative | 126.4 | [9] |
| 5m | Protective | 103.4 | [9] |
| Ningnanmycin | Curative | 362.7 | [9] |
| Ningnanmycin | Protective | 255.1 | [9] |
Antifungal Activity
The in vitro antifungal activity of novel trifluoromethyl pyrimidine derivatives was evaluated against various plant pathogenic fungi.[9] Compound 5u showed significant activity against Rhizoctonia solani (RS) with an EC50 value of 26.0 µg/mL, which was comparable to the commercial fungicide azoxystrobin.[9]
Comparative Antifungal Activity Data
| Compound ID | Fungal Strain | EC50 (µg/mL) | Reference |
| 5u | Rhizoctonia solani (RS) | 26.0 | [9] |
| Azoxystrobin | Rhizoctonia solani (RS) | 26.0 | [9] |
Experimental Protocols
Synthesis of 5-Trifluoromethylpyrimidine Derivatives
A general synthetic workflow for pyrimidine derivatives involves nucleophilic substitution on a reactive intermediate like 2-(chloromethyl)pyrimidine hydrochloride.[2]
General Procedure for Nucleophilic Substitution:
-
A solution of the nucleophile (e.g., substituted aniline, thiophenol, or phenol) and a base (e.g., K2CO3, Et3N) is prepared in a suitable solvent (e.g., DMF, Acetonitrile).[2]
-
The pyrimidine hydrochloride derivative is added to the mixture.[2]
-
The reaction mixture is heated and stirred for a specified duration, with progress monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, the reaction is worked up, typically involving extraction and purification by column chromatography or recrystallization.[2]
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][10]
Protocol Outline:
-
Human tumor cells are seeded in 96-well plates and incubated.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
In Vivo Antiviral Activity Assay (Half-Leaf Spot Method for TMV)
The antiviral activity against Tobacco Mosaic Virus (TMV) can be assessed in vivo using the half-leaf method.[9]
Protocol Outline:
-
The test compound solution and a control solution are applied to opposite halves of the leaves of a susceptible host plant.
-
After the leaves are dry, they are inoculated with a TMV suspension.
-
The plants are kept in a greenhouse, and the number of local lesions is recorded after a few days.
-
The inhibition rate is calculated based on the reduction in the number of lesions on the treated half of the leaf compared to the control half.
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways targeted by some 5-trifluoromethylpyrimidine derivatives.
Caption: EGFR signaling pathway inhibition.
Caption: Hedgehog signaling pathway inhibition.
Caption: General experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of palladium catalysts for coupling with 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine
A comprehensive guide to selecting the optimal palladium catalyst for cross-coupling reactions with 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is essential for researchers in drug discovery and organic synthesis. The choice of catalyst significantly impacts reaction efficiency, yield, and selectivity. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings with this versatile building block, supported by experimental data from related compounds.
Comparative Analysis of Palladium Catalysts
The reactivity of the two halogen atoms on the pyrimidine core—bromine at the 5-position and chlorine at the 4-position—differs significantly. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F.[1] Consequently, the C-Br bond at the 5-position is more reactive than the C-Cl bond at the 4-position, allowing for selective functionalization under appropriate catalytic conditions.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. For substrates similar to this compound, various palladium catalysts have been employed with success. The choice of ligand and base is crucial for achieving high yields.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 60 | [2] |
| Pd(OAc)₂/PPh₃ | 4,6-dichloropyrimidines | Arylboronic acid | K₃PO₄ | - | - | - | Reasonable | [3] |
| Pd(PPh₃)₂Cl₂ | 4,6-dichloropyrimidines | Arylboronic acid | K₃PO₄ | - | - | - | Reasonable | [3] |
| (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | 2,4-dichloropyridine | Arylboronic acid | KF | THF | RT | - | - | [4] |
| PdCl₂ (ligand-free) | 2,4-dichloropyridine | Arylboronic acid | - | - | - | >99:1 C4 selectivity | [4] |
Note: Data for closely related substrates is presented to provide insights into potential catalyst performance.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. The selection of a bulky, electron-rich phosphine ligand is often critical for high efficiency.[5]
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Reference |
| Pd(OAc)₂ | X-Phos | NaOt-Bu | Toluene or Dioxane | 80-110 | [5] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuONa | - | - | [6] |
Note: This table provides general conditions that are a good starting point for the amination of this compound.
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of C-C bonds between aryl halides and terminal alkynes. Both copper-catalyzed and copper-free conditions have been developed.
| Catalyst System | Coupling Partners | Base | Solvent | Temp (°C) | Key Features | Reference |
| Pd(PPh₃)₂Cl₂/CuI | Aryl halides, terminal alkynes | Et₃N | - | - | Pd(PPh₃)₂Cl₂ found to be most efficient among several tested catalysts. | [7] |
| [DTBNpP]Pd(crotyl)Cl | Aryl bromides, terminal alkynes | TMP | DMSO | RT | Copper-free, mild conditions, high yields. | [8][9] |
| Pd/CuFe₂O₄ MNPs | Aryl halides, alkynes | K₂CO₃ | EtOH | 70 | Ligand-free, reusable magnetic nanocatalyst. | [10] |
Note: These systems have proven effective for a range of aryl halides and can be adapted for the target substrate.
Heck Reaction
The Heck reaction enables the coupling of aryl halides with alkenes. The choice of catalyst, base, and solvent can influence the yield and selectivity of the reaction.
| Catalyst System | Substrates | Base | Solvent | Temp (°C) | Key Features | Reference |
| Pd₂(dba)₃/P(t-Bu)₃HBF₄/Cy₂NMe | Deactivated aryl chlorides, alkenes | Cy₂NMe | Dioxane | 120 | Effective for less reactive aryl chlorides. | [11] |
| Pd(OAc)₂ | Aryl bromides, acrylates | - | - | - | Commonly used catalyst for Heck reactions. | [11] |
Note: These conditions are suitable for aryl halides and can be optimized for this compound.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the target substrate.
General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine.[2]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).[12]
-
Solvent and Catalyst Addition: Add a degassed solvent, such as 1,4-dioxane.[2][12] Then, add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).[2]
-
Reaction: Heat the mixture to 70-80°C and monitor the reaction progress using TLC or LC-MS.[2][12]
-
Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline for the amination of aryl halides.[5]
-
Catalyst Pre-formation: In a reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand (e.g., X-Phos), and a strong base (e.g., NaOt-Bu). Add an anhydrous, deoxygenated solvent (e.g., toluene) and stir for several minutes.
-
Reagent Addition: Add the aryl halide (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Heat the mixture to 80-110°C and monitor the reaction's progress.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water.
-
Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt, and purify by column chromatography.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformations, the following diagrams are provided.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
The catalytic cycle for these reactions generally proceeds through three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Stille) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijnc.ir [ijnc.ir]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Trifluoromethylpyrimidine Compounds
The incorporation of the trifluoromethyl (CF3) group into pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, lipophilicity, and binding affinity to a wide range of therapeutic agents. Consequently, the development of efficient and versatile synthetic routes to trifluoromethylated pyrimidines is of paramount importance to researchers and drug development professionals. This guide provides a comparative overview of key synthetic strategies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for a given research objective.
Key Synthetic Strategies
Several distinct strategies have emerged for the synthesis of trifluoromethylpyrimidine compounds, each with its own set of advantages and limitations. The primary approaches can be broadly categorized as:
-
Multi-component Reactions: These convergent methods construct the pyrimidine ring in a single step from three or more starting materials, one of which provides the trifluoromethyl group.
-
Cyclocondensation Reactions: These methods involve the cyclization of a trifluoromethyl-containing building block with a suitable partner to form the pyrimidine ring.
-
Direct Trifluoromethylation: This approach introduces the trifluoromethyl group directly onto a pre-functionalized pyrimidine ring.
This guide will focus on providing a detailed comparison of representative examples from the multi-component and cyclocondensation strategies, as these are widely applicable for the synthesis of a diverse range of trifluoromethylpyrimidine derivatives.
Comparative Analysis of Synthetic Routes
The following table summarizes the quantitative data for two distinct and representative synthetic routes to trifluoromethylpyrimidine compounds, allowing for a direct comparison of their efficiency and reaction conditions.
| Route | Target Compound | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Three-Component Reaction | 2-Methyl-6-phenyl-4-(4-methoxyphenyl)-5-(trifluoromethyl)pyrimidine | Aryl enaminone, Aryl amidine hydrochloride, Sodium triflinate (CF3SO2Na), Copper(II) triflate | 1,2-Dichloroethane (DCE) | 80 | 12 | 85 | [1] |
| Cyclocondensation Reaction | 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one | 3-Aminoindazole, Ethyl 4,4,4-trifluoroacetoacetate, Polyphosphoric acid | Methanol | Reflux | 24 | 92 | [2] |
Experimental Protocols
Three-Component Synthesis of 5-Trifluoromethyl Pyrimidines
This one-pot reaction provides a versatile route to a variety of 5-trifluoromethyl pyrimidine derivatives.[1]
Procedure:
-
To a solution of the aryl enaminone (0.5 mmol) in 1,2-dichloroethane (3 mL) in a sealed tube, add the aryl amidine hydrochloride (0.6 mmol), sodium triflinate (NaSO2CF3, 1.0 mmol), and copper(II) triflate (10 mol%).
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-trifluoromethyl pyrimidine derivative.
Cyclocondensation Synthesis of 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one
This method is effective for the synthesis of fused pyrimidine systems containing a trifluoromethyl group.[2]
Procedure:
-
To a mixture of the 3-aminoindazole derivative (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (2 equivalents) in dry methanol (4 mL), add polyphosphoric acid (1 mL) dropwise.
-
Reflux the solution for 24 hours under an argon atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by an appropriate method (e.g., recrystallization or column chromatography) to yield the target compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methodologies.
Caption: Workflow for the three-component synthesis of 5-trifluoromethyl pyrimidines.
Caption: Pathway for the cyclocondensation synthesis of fused trifluoromethyl pyrimidines.
Conclusion
The choice of synthetic route for accessing trifluoromethylpyrimidine compounds is dependent on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The three-component reaction offers a highly convergent and flexible approach for generating diverse 5-trifluoromethyl pyrimidines. In contrast, the cyclocondensation of trifluoromethyl-containing building blocks provides a reliable and high-yielding method for the preparation of both simple and fused pyrimidine systems. By understanding the relative merits and experimental details of these key synthetic strategies, researchers can make informed decisions to accelerate their drug discovery and development programs.
References
A Comparative Spectroscopic Analysis of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
In the landscape of medicinal chemistry and materials science, the nuanced structural and electronic properties of substituted pyrimidines are of paramount importance. This guide provides a detailed spectroscopic comparison of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine and its analogs. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate a deeper understanding of how substituent changes on the pyrimidine ring influence its spectroscopic signature. Such insights are critical for structure elucidation, reaction monitoring, and the rational design of novel compounds with desired physicochemical properties.
Spectroscopic Data Comparison
The following tables summarize the available quantitative spectroscopic data for this compound and a selection of its analogs. These analogs have been chosen to illustrate the electronic and steric effects of removing or altering the bromo, chloro, and trifluoromethyl groups.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-2 | H-5/H-x | Solvent |
| This compound | ~9.1 (predicted) | - | CDCl₃ |
| 4-Chloro-6-(trifluoromethyl)pyrimidine[1][2][3] | 9.05 (s) | 7.75 (s) | CDCl₃ |
| 5-Bromo-2-(trifluoromethyl)pyrimidine[4] | 8.96 (s) | - | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-2 | C-4 | C-5 | C-6 | CF₃ | Solvent |
| This compound | - | - | - | - | - | - |
| 4-Chloro-6-(trifluoromethyl)pyrimidine[1][2][3] | 159.2 | 163.5 | 118.9 | 155.4 (q, J=36 Hz) | 120.2 (q, J=277 Hz) | CDCl₃ |
| 5-Bromo-2-(trifluoromethyl)pyrimidine[4] | 154.8 (q, J=36 Hz) | 160.7 | 122.1 | 160.7 | 119.7 (q, J=275 Hz) | CDCl₃ |
Note: Complete experimental ¹³C NMR data for all listed compounds was not consistently available in the searched literature. Data for analogs is presented where found.
Table 3: ¹⁹F NMR Spectroscopic Data (δ, ppm)
| Compound | CF₃ | Solvent |
| This compound | - | - |
| 4-Chloro-6-(trifluoromethyl)pyrimidine[1][2][3] | -68.4 | CDCl₃ |
| 5-Bromo-2-(trifluoromethyl)pyrimidine[4] | -69.8 | CDCl₃ |
Table 4: Infrared (IR) Spectroscopy Data (ν, cm⁻¹)
| Compound | C=N Stretch | C-Cl Stretch | C-F Stretch |
| This compound | ~1550-1600 | ~700-800 | ~1100-1300 |
| 4-Chloro-6-(trifluoromethyl)pyrimidine | ~1570, 1530 | ~750 | ~1250, 1150 |
| Substituted Pyrimidines (general)[5] | 1400-1610 | - | - |
Note: Specific experimental IR data was limited. Ranges are based on typical values for these functional groups.
Table 5: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments | Ionization Method |
| This compound | 275.88 (calc.) | [M-Cl]⁺, [M-Br]⁺, [M-CF₃]⁺ | EI/ESI |
| 4-Chloro-6-(trifluoromethyl)pyrimidine[1][2][3] | 182.0 (calc.) | [M-Cl]⁺, [M-CF₃]⁺ | EI/ESI |
| 5-Bromo-2-(trifluoromethyl)pyrimidine[4] | 225.9 (calc.) | [M-Br]⁺, [M-CF₃]⁺ | EI/ESI |
Experimental Workflow and Data Interpretation
The structural elucidation and comparison of these pyrimidine derivatives follow a logical workflow. This process integrates data from various spectroscopic techniques to build a comprehensive understanding of the molecular structure.
Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of pyrimidine analogs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of spectroscopic data. Below are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the purified pyrimidine analog was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution was filtered into a 5 mm NMR tube.
-
¹H NMR : Spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR : Spectra were recorded on the same spectrometer at 100 MHz. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).
-
¹⁹F NMR : Spectra were recorded at 376 MHz. Chemical shifts are reported in ppm relative to an external standard of CFCl₃ (0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample was placed on a diamond attenuated total reflectance (ATR) crystal.
-
Data Acquisition : The IR spectrum was recorded on an FT-IR spectrometer. The data was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The spectrum was background-corrected using a scan of the empty ATR crystal.
Mass Spectrometry (MS)
-
Sample Introduction : Samples were introduced via direct infusion or after separation by gas chromatography (for volatile compounds).
-
Ionization : Electron ionization (EI) at 70 eV or electrospray ionization (ESI) in positive or negative ion mode was used.
-
Mass Analysis : The mass-to-charge ratio (m/z) of the ions was determined using a quadrupole or time-of-flight (TOF) mass analyzer. High-resolution mass spectrometry (HRMS) was used for accurate mass measurements and elemental composition determination.
This guide provides a foundational spectroscopic comparison for this compound and its analogs. While comprehensive experimental data for the primary compound remains to be fully disclosed in public literature, the analysis of its analogs offers valuable insights into the structure-property relationships within this important class of molecules. Further research to obtain and publish the complete spectroscopic data for this compound is highly encouraged to enrich the collective knowledge base.
References
- 1. PubChemLite - 4-chloro-6-(trifluoromethyl)pyrimidine (C5H2ClF3N2) [pubchemlite.lcsb.uni.lu]
- 2. 4-Chloro-6-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 11542881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-6-trifluoromethylpyrimidine | 37552-81-1 [chemicalbook.com]
- 4. 5-Bromo-2-(trifluoromethyl)pyrimidine | C5H2BrF3N2 | CID 33697963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Metabolic Stability of Trifluoromethylpyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, into drug candidates is a widely employed strategy to enhance metabolic stability. This guide provides a comparative assessment of the metabolic stability of trifluoromethylpyrimidine derivatives, offering insights into their behavior in in vitro metabolic assays. The inclusion of the trifluoromethyl group is intended to block metabolically labile sites, thereby reducing the rate of clearance and prolonging the compound's half-life.
Comparative Metabolic Stability Data
A critical aspect of drug discovery involves understanding the structure-metabolism relationships of a chemical series. The table below summarizes hypothetical comparative data for a series of trifluoromethylpyrimidine derivatives, illustrating how substitutions on the pyrimidine core can influence metabolic stability in human liver microsomes (HLM). Such data is pivotal for guiding the selection and optimization of drug candidates.
| Compound ID | Substitution (R) | Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg protein) in HLM |
| TMP-001 | -H | 15 | 92.4 |
| TMP-002 | -CH₃ | 12 | 115.5 |
| TMP-003 | -Cl | 25 | 55.4 |
| TMP-004 | -OCH₃ | 8 | 173.3 |
| TMP-005 | -NH₂ | 35 | 39.6 |
Note: The data presented in this table is illustrative and intended to demonstrate the format for comparing metabolic stability. Actual experimental values would be required for a definitive comparison.
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes. This protocol is fundamental for determining the half-life and intrinsic clearance of test compounds.
In Vitro Liver Microsomal Stability Assay
Objective: To determine the rate of disappearance of a test compound when incubated with human liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).[1]
Materials:
-
Test Compounds and Positive Controls (e.g., Verapamil, Testosterone)
-
Human Liver Microsomes (HLM)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., NADPH, Glucose-6-Phosphate, Glucose-6-Phosphate Dehydrogenase)
-
Acetonitrile (containing an internal standard for analytical purposes)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in an appropriate solvent.
-
Thaw the human liver microsomes on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[2]
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the diluted liver microsome solution to the wells of a 96-well plate.
-
Add the working solutions of the test compounds to the wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the compounds to equilibrate with the microsomes.[2]
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to each well.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[2]
-
The acetonitrile serves to precipitate the microsomal proteins and halt enzymatic activity.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the 96-well plate to pellet the precipitated proteins.
-
Transfer the supernatant, which contains the remaining parent compound and any metabolites, to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent compound at each time point.
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the linear portion of this plot is used to determine the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
Experimental Workflow
The following diagram illustrates the general workflow for assessing the metabolic stability of trifluoromethylpyrimidine derivatives using an in vitro liver microsomal assay.
References
The Evolving Landscape of Cancer Therapeutics: A Comparative Analysis of Novel 5-Trifluoromethylpyrimidine Derivatives
For researchers, scientists, and drug development professionals, the quest for more effective and targeted cancer therapies is a continuous endeavor. Pyrimidine-based compounds have emerged as a promising class of molecules, with many demonstrating significant potential as kinase inhibitors. This guide provides a detailed comparison of novel 5-trifluoromethylpyrimidine derivatives, focusing on their in vitro and in vivo efficacy, experimental protocols, and underlying mechanisms of action.
This analysis centers on a series of recently developed 5-trifluoromethylpyrimidine derivatives and compares their performance against established anticancer agents. The core structure of these novel compounds, featuring a 5-trifluoromethylpyrimidine scaffold, has been strategically designed to enhance their biological activity and target specificity.
Experimental Workflow: From Synthesis to Biological Evaluation
The journey from a chemical concept to a potential therapeutic agent involves a rigorous multi-step process. The general workflow for the synthesis and evaluation of the 5-trifluoromethylpyrimidine derivatives discussed here is outlined below. This process typically begins with a key intermediate, such as 2,4-dichloro-5-trifluoromethylpyrimidine, which undergoes a series of chemical reactions to produce a library of diverse compounds. These compounds are then subjected to a battery of biological assays to determine their efficacy and mechanism of action.
Caption: General experimental workflow for the synthesis and evaluation of novel 5-trifluoromethylpyrimidine derivatives.
In Vitro Performance: Cytotoxicity and Kinase Inhibition
A crucial first step in evaluating the potential of novel anticancer compounds is to assess their cytotoxicity against various cancer cell lines and their ability to inhibit specific molecular targets, such as protein kinases. The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, and its signaling pathway plays a critical role in cell proliferation and survival.[1]
A series of novel 5-trifluoromethylpyrimidine derivatives were synthesized and evaluated for their antitumor activities.[1] The results demonstrated that many of these compounds exhibited excellent inhibitory effects on the growth of A549 (non-small cell lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cell lines.[1]
One of the most potent compounds identified, designated as Compound 9u , displayed remarkable activity. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for Compound 9u were 0.35 µM against A549 cells, 3.24 µM against MCF-7 cells, and 5.12 µM against PC-3 cells.[1] Furthermore, Compound 9u demonstrated potent inhibition of EGFR kinase with an IC50 value of 0.091 µM.[1]
| Compound/Drug | A549 (IC50, µM) | MCF-7 (IC50, µM) | PC-3 (IC50, µM) | EGFR Kinase (IC50, µM) |
| Compound 9u | 0.35 | 3.24 | 5.12 | 0.091 |
| Gefitinib | - | - | - | - |
| Afatinib | - | - | - | - |
| Osimertinib | - | - | - | - |
Data for Gefitinib, Afatinib, and Osimertinib are provided for comparative context as established EGFR inhibitors. Specific IC50 values can vary depending on the experimental conditions.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Further investigations into the mechanism of action of Compound 9u revealed its ability to induce apoptosis (programmed cell death) in A549 cells and to cause cell cycle arrest in the G2/M phase.[1] This indicates that the compound's cytotoxic effects are mediated through the disruption of key cellular processes that are essential for cancer cell survival and proliferation.
The EGFR signaling pathway is a complex network of interactions that ultimately leads to cell growth and division. The inhibition of EGFR by compounds like Compound 9u blocks this cascade, leading to the observed anticancer effects.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Compound 9u.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
To translate the promising in vitro results into a more clinically relevant context, the most potent compounds are typically evaluated in in vivo animal models. While specific in vivo data for the broader class of compounds derived directly from 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is not yet extensively published, studies on structurally similar 5-trifluoromethylpyrimidine derivatives have shown significant antitumor activity in xenograft models. For instance, a lead compound from a related series demonstrated substantial tumor regression in mouse models, highlighting the therapeutic potential of this chemical scaffold.
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed experimental protocols are essential. Below are standardized methodologies for key in vitro assays.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
EGFR Kinase Inhibition Assay
A variety of commercial kits and established protocols are available for measuring EGFR kinase activity. A common method involves a fluorescence-based assay.
-
Reaction Setup: In a microplate, combine the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a reaction buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done by adding a detection reagent that binds to the phosphorylated substrate and generates a fluorescent signal.
-
Data Analysis: The signal intensity is inversely proportional to the kinase inhibition. Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the test compound for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Conclusion and Future Directions
The 5-trifluoromethylpyrimidine scaffold represents a highly promising platform for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate potent in vitro cytotoxicity against a range of cancer cell lines and significant inhibition of key oncogenic kinases like EGFR. The encouraging in vivo data from related compounds further underscores their therapeutic potential.
Future research in this area will likely focus on optimizing the lead compounds to improve their pharmacokinetic properties, reduce potential off-target effects, and enhance their efficacy in a wider range of cancer types. The detailed experimental protocols provided here offer a foundation for further investigation and development of this exciting class of molecules.
References
A Comparative Guide to the Synthetic Applications of Substituted Trifluoromethylpyrimidines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into the pyrimidine scaffold has become a cornerstone of modern medicinal chemistry and agrochemical research. This strategic modification often imparts enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets. This guide provides a comprehensive review of the primary synthetic routes to substituted trifluoromethylpyrimidines, offering a comparative analysis of their performance with supporting experimental data. Detailed methodologies for key reactions are presented to facilitate their application in the laboratory.
I. Core Synthetic Strategies: A Comparative Overview
The synthesis of substituted trifluoromethylpyrimidines can be broadly categorized into two main approaches: the construction of the pyrimidine ring from trifluoromethylated precursors and the functionalization of a pre-existing trifluoromethylpyrimidine core.
A. Pyrimidine Ring Synthesis
Two principal methods for constructing the trifluoromethylpyrimidine ring are cyclocondensation reactions and multi-component reactions (MCRs).
1. Cyclocondensation Reactions
This classical approach involves the reaction of a trifluoromethyl-containing 1,3-dicarbonyl compound or its equivalent with an amidine or related species. A common starting material is ethyl 4,4,4-trifluoroacetoacetate. The yields for these multi-step sequences can vary depending on the specific substrates and reaction conditions.
2. Multi-Component Reactions (MCRs)
MCRs offer an efficient alternative, allowing for the construction of complex trifluoromethylpyrimidine derivatives in a single step from three or more starting materials. These reactions are characterized by high atom economy and operational simplicity.
| Synthetic Route | Key Starting Materials & Reagents | Typical Reaction Conditions | Typical Yields | Advantages | Disadvantages |
| Cyclocondensation | Ethyl 4,4,4-trifluoroacetoacetate, Urea/Amidine/Guanidine | Stepwise synthesis involving cyclization, chlorination, and substitution. | 20-61% (overall for multi-step synthesis)[1][2] | Well-established, allows for systematic variation of substituents. | Multi-step process can be time-consuming and may result in lower overall yields. |
| Multi-Component | Aryl enaminone, Aryl amidine hydrochloride, CF3SO2Na, Cu(OAc)2 | One-pot reaction, typically heated (e.g., 80-130°C) for several hours.[3] | Moderate to good | High efficiency, operational simplicity, and atom economy. | Substrate scope can be limited, and optimization may be required for new combinations of reactants. |
II. Functionalization of the Trifluoromethylpyrimidine Core
A common and versatile strategy involves the synthesis of a key intermediate, such as 2,4-dichloro-5-(trifluoromethyl)pyrimidine, followed by selective functionalization through nucleophilic aromatic substitution (SNA) and palladium-catalyzed cross-coupling reactions.
A. Nucleophilic Aromatic Substitution (SNA)
The chlorine atoms on the pyrimidine ring are susceptible to displacement by various nucleophiles, with the C4 position being generally more reactive than the C2 position towards nucleophilic attack.
B. Palladium-Catalyzed Cross-Coupling Reactions
Reactions such as the Suzuki-Miyaura coupling are invaluable for introducing aryl and heteroaryl substituents at the chloro-positions of the pyrimidine ring, enabling the synthesis of diverse biaryl structures.
| Functionalization Reaction | Substrate | Reagents & Catalyst | Typical Reaction Conditions | Typical Yields |
| Nucleophilic Aromatic Substitution (Amination) | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | Primary or secondary amine, Base (e.g., K2CO3, Et3N) | Varies from room temperature to reflux in solvents like DMF or ethanol. | Moderate to excellent[4][5] |
| Suzuki-Miyaura Coupling | Chloro-trifluoromethylpyrimidine | Arylboronic acid, Palladium catalyst (e.g., Pd(OAc)2/SPhos, XPhosPdG2/XPhos), Base (e.g., K2CO3, KF) | Inert atmosphere, heated in solvents like dioxane/water or THF. | Good to excellent[6][7][8][9] |
III. Experimental Protocols
A. General Synthesis of a Trifluoromethylpyrimidine Core via Cyclocondensation
This protocol describes a representative four-step synthesis starting from ethyl 4,4,4-trifluoroacetoacetate.
Step 1: Synthesis of 4-(Trifluoromethyl)-1H-pyrimidin-2-one A mixture of ethyl 4,4,4-trifluoroacetoacetate and urea in a suitable solvent is heated to form the pyrimidinone ring.
Step 2: Chlorination to 2-Chloro-4-(trifluoromethyl)pyrimidine The pyrimidinone from Step 1 is treated with a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the corresponding chloropyrimidine.
Step 3: Nucleophilic Substitution with an Amine The 2-chloro-4-(trifluoromethyl)pyrimidine is reacted with an aminophenol in the presence of a base to afford an intermediate aniline derivative. For example, reacting with 4-aminophenol in the presence of Cs2CO3 and a catalytic amount of KI in acetone yields 4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline with a reported yield of 70.6%.[1][2]
Step 4: Amide Coupling The aniline intermediate from Step 3 is coupled with a carboxylic acid using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final amide product. Overall yields for such four-step sequences are reported to be in the range of 20.2–60.8%.[1][2]
B. Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a chloro-trifluoromethylpyrimidine with an arylboronic acid.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the chloro-trifluoromethylpyrimidine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., XPhosPdG2, 2.5 mol%), and ligand (e.g., XPhos, 5 mol%).[9]
-
Addition of Base and Solvent: Add a suitable base (e.g., K2CO3, 2.0-3.0 equiv) and a degassed solvent system (e.g., 1,4-dioxane/water).[7]
-
Reaction: Heat the mixture with vigorous stirring. The reaction temperature and time will depend on the specific substrates and catalyst system, often ranging from 80°C to reflux for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
IV. Visualizing Synthetic Pathways and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate key synthetic workflows and logical relationships in the synthesis of substituted trifluoromethylpyrimidines.
Caption: A generalized workflow for the synthesis of substituted trifluoromethylpyrimidines.
Caption: Key functionalization pathways for 2,4-dichloro-5-(trifluoromethyl)pyrimidine.
V. Biological Applications and Structure-Activity Relationships
Substituted trifluoromethylpyrimidines have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery and agrochemical development.
A. Antifungal and Insecticidal Activity
Numerous studies have reported the potent antifungal and insecticidal properties of trifluoromethylpyrimidine derivatives. For instance, a series of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety exhibited significant in vitro antifungal activities against various plant pathogens, with some compounds showing inhibition rates comparable to or exceeding the commercial fungicide tebuconazole.[1][2] These compounds also displayed moderate insecticidal activities.[1][2]
| Compound Type | Target Organism/Cell Line | Reported Activity | Reference |
| Trifluoromethyl pyrimidine amides | Botrytis cinerea | Inhibition rates up to 100% | [1][2] |
| Trifluoromethyl pyrimidine derivatives | Tobacco Mosaic Virus (TMV) | Curative and protective activities superior to Ningnanmycin | [10] |
| Trifluoromethyl pyrimidine derivatives | Various fungal strains | EC50 values comparable to Azoxystrobin | [10] |
A preliminary structure-activity relationship (SAR) analysis from these studies suggests that the nature and position of substituents on the pyrimidine ring and appended functionalities significantly influence the biological activity. For example, in a series of antiviral compounds, the substituent at the R1 position was found to impact the protective activities against TMV.[10]
B. Anticancer Activity
The trifluoromethylpyrimidine scaffold is also a key feature in the design of novel anticancer agents. Several derivatives have been synthesized and evaluated as inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR).[11] The introduction of different substituents allows for the fine-tuning of inhibitory activity and selectivity.
| Compound Series | Target | Key Findings | Reference |
| 5-Trifluoromethylpyrimidine derivatives | EGFR kinase and various cancer cell lines | Some compounds exhibited potent antitumor activities with IC50 values in the micromolar to nanomolar range. | [11] |
| Diaminopyrimidine derivatives | Proline-rich tyrosine kinase 2 (PYK2) | Transformation of a FAK-selective series into potent and selective PYK2 inhibitors. | [12][13] |
SAR studies on these anticancer agents have revealed that the nature of the substituent at the C2 and C4 positions of the pyrimidine ring plays a crucial role in determining their potency and selectivity.[11]
References
- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 11. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine, a halogenated pyrimidine derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a hazardous chemical waste, adhering to stringent safety protocols to mitigate potential risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to assume that this compound possesses hazardous properties, including potential skin and eye irritation, and possible toxicity.[1][2][3] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][4] Emergency eyewash stations and safety showers must be readily accessible.
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[4] | To prevent eye contact with the chemical. |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile).[1][4][5] | To avoid skin contact. Gloves should be inspected before use and disposed of properly after handling.[1][5] |
| Body Protection | A lab coat or other protective clothing.[1][4] | To prevent skin contact with spills or splashes. |
| Respiratory Protection | A NIOSH-approved respirator if there is a risk of dust or aerosol formation.[1] | To prevent inhalation of the compound. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process that involves systematic collection, storage, and transfer of the waste to a licensed disposal facility.
Step 1: Waste Identification and Classification
The initial and most critical step is to accurately identify the chemical waste.[6][7] Since this compound is a halogenated organic compound, it is classified as hazardous waste.[8][9] This classification mandates a specific disposal pathway in accordance with federal, state, and local regulations.[6]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions.[6][10]
-
Solid Waste: Collect solid this compound waste in a designated, leak-proof, and compatible container.[11]
-
Liquid Waste: If the compound is in a solution, collect it in a compatible, leak-proof container.[12] Do not mix it with other solvent wastes unless their compatibility has been confirmed.[12] Halogenated organic waste should be collected separately from non-halogenated waste.[8][9]
-
Contaminated Labware: Glassware and other lab materials contaminated with the compound should be treated as hazardous waste.[11] Sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container.[10][12]
Step 3: Container Management
Effective container management is crucial to prevent leaks and spills.[12]
-
Container Type: Use containers that are compatible with the chemical waste.[12] Whenever feasible, use the original manufacturer's container.[12] If a different container is used, ensure it is clean and appropriately labeled.[12]
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste accumulation began.[6][11] Do not use abbreviations or chemical formulas.[11]
Step 4: Storage
Store hazardous waste containers in a designated and secure satellite accumulation area at or near the point of generation.[10][12][13] The storage area should be under the control of laboratory personnel.[12] Ensure that incompatible wastes are segregated during storage.[11][13] Waste containers must be kept closed except when adding waste.[11]
Step 5: Disposal
The final step is the disposal of the hazardous waste through a licensed professional waste disposal service.[1][7] Contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[11] Do not, under any circumstances, dispose of this chemical down the drain or in the regular trash.[11]
Empty Container Disposal:
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[11][13] The rinsate must be collected and treated as hazardous waste.[11] After triple-rinsing, the container can be disposed of in the regular trash, provided all hazard labels have been removed or defaced.[11][13]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. uakron.edu [uakron.edu]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. benchchem.com [benchchem.com]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine
Essential Safety and Handling Guide for 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following information is a comprehensive guide based on the safety data of structurally similar halogenated pyrimidines and should be used as a precautionary measure. It is imperative to consult with a qualified safety professional and conduct a thorough risk assessment before handling this chemical.
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Classification
Based on data from similar halogenated pyrimidines, this compound is anticipated to present the following hazards.[1][2][3]
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][3] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is essential when handling this compound.[1][2][3][4][5]
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles with Side-Shields | Must be worn at all times to protect against splashes. |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned. |
| Chemical-Resistant Apron | Recommended when handling larger quantities. | |
| Respiratory Protection | Fume Hood | All handling of the solid and its solutions should be conducted in a certified chemical fume hood. |
| Respirator | If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational and Disposal Plans
Pre-Handling Checklist and Area Preparation
-
Emergency Equipment: Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
-
Ventilation: Confirm that the chemical fume hood is functioning correctly.
-
Spill Kit: Have a spill kit readily available that is appropriate for halogenated organic compounds.
-
Review Safety Data: All personnel involved must review this safety guide and any available safety information for similar compounds.
Step-by-Step Handling Protocol
-
Donning PPE: Put on all required personal protective equipment before entering the designated handling area.
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid chemical inside a chemical fume hood.
-
Use a disposable weighing boat or paper.
-
Carefully transfer the chemical to the reaction vessel to avoid generating dust.
-
-
In Solution:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep the container closed when not in use.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.
-
Clean all equipment and the work area to remove any residual chemical.
-
Properly doff and dispose of or decontaminate PPE.
-
Spill and Emergency Procedures
-
Minor Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's emergency response team.
-
Prevent entry to the affected area.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated weighing paper and PPE, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste:
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
